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  • Product: 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine
  • CAS: 519138-03-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine: Chemical Structure, Properties, and Analytical Methodologies

Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine, a substituted N-arylpiperazine derivative. The N-arylpiperazine sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine, a substituted N-arylpiperazine derivative. The N-arylpiperazine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] This document details the structural elucidation, physicochemical characteristics, and analytical methodologies pertinent to this specific compound. It is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of novel piperazine-based compounds.

Introduction: The Significance of the N-Arylpiperazine Moiety

The N-arylpiperazine structural motif is a cornerstone in modern medicinal chemistry, recognized for its "privileged" nature in drug discovery.[1] Compounds incorporating this scaffold have demonstrated a remarkable diversity of pharmacological activities, targeting a multitude of receptors and enzymes within the central nervous system (CNS) and beyond.[2][3] This versatility stems from the unique combination of a basic piperazine ring, which can be protonated at physiological pH, and a lipophilic aryl group. This duality allows for critical interactions with biological targets, including hydrogen bonding and π-π stacking.[2]

Derivatives of N-arylpiperazines are well-established ligands for various neurotransmitter receptors, most notably serotonergic (5-HT) and dopaminergic (D2/D3) receptors.[2][4] This has led to their successful development as antipsychotics, antidepressants, and anxiolytics.[5][6] The specific nature and substitution pattern on the aryl ring, as well as the substituent on the second nitrogen of the piperazine ring, are critical determinants of pharmacological activity and selectivity.[7][8] This guide focuses on 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine, providing a detailed examination of its chemical and structural properties to support further research and development in this promising chemical space.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental chemical and physical properties of a compound is paramount for its application in research and development. This section outlines the key identifiers and physicochemical parameters of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine.

Chemical Structure and Nomenclature
  • IUPAC Name: 1-[1-(2,4-dimethylphenyl)ethyl]piperazine

  • CAS Number: 519138-03-5[9]

  • Molecular Formula: C₁₄H₂₂N₂[9]

  • Molecular Weight: 218.34 g/mol [9]

  • Canonical SMILES: CC1=CC(=C(C=C1)C(C)N2CCNCC2)C

The structure consists of a piperazine ring linked via a secondary amine to an ethyl group, which in turn is attached to a 2,4-dimethylphenyl moiety.

Physicochemical Data

The following table summarizes the key physicochemical properties of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine. These parameters are crucial for predicting its behavior in various experimental settings, including solubility, membrane permeability, and potential for oral bioavailability.

PropertyValueReference
Appearance Solid (predicted)
Boiling Point 318.4 ± 37.0 °C at 760 mmHg (predicted)[10]
Density 1.0 ± 0.1 g/cm³ (predicted)[10]
logP (Octanol-Water) 2.63 (predicted)[10]
Solubility Sparingly soluble in aqueous buffers[11]

Synthesis and Purification

While a specific, detailed synthesis for 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine is not extensively documented in publicly available literature, its synthesis can be conceptualized through established methodologies for N-alkylation of piperazines. A plausible synthetic route is outlined below.

Conceptual Synthetic Pathway

A common and effective method for the synthesis of such compounds involves the reductive amination of a suitable ketone with piperazine.

DOT Diagram: Conceptual Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2,4-dimethylacetophenone 2,4-Dimethylacetophenone reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) 2,4-dimethylacetophenone->reductive_amination piperazine Piperazine piperazine->reductive_amination target_compound 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine reductive_amination->target_compound

Caption: A conceptual workflow for the synthesis of the target compound via reductive amination.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 2,4-dimethylacetophenone (1.0 eq) and piperazine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine.

Spectroscopic and Structural Characterization

The unambiguous identification and structural confirmation of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.[10] For 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine, both ¹H and ¹³C NMR would provide characteristic signals.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2,4-dimethylphenyl group, the methyl protons of the dimethylphenyl and ethyl groups, the methine proton of the ethyl group, and the methylene protons of the piperazine ring. The integration of these signals will correspond to the number of protons in each environment. 2D NMR techniques such as COSY and HSQC can be employed for complete assignment.[10]

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the ethyl and piperazine moieties, and the methyl carbons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine would be expected to show characteristic absorption bands for:

  • C-H stretching: Aromatic and aliphatic C-H stretching vibrations.

  • N-H stretching: A secondary amine N-H stretch from the piperazine ring (if not fully substituted).

  • C-N stretching: Stretching vibrations of the carbon-nitrogen bonds.

  • Aromatic C=C stretching: Bands characteristic of the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[9] For 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine, electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 219.19. The fragmentation pattern under collision-induced dissociation (CID) would be expected to involve cleavage of the C-N bonds of the piperazine ring and the bond between the ethyl group and the piperazine ring.[9]

DOT Diagram: Predicted Mass Spectrometry Fragmentation

G M_H [M+H]⁺ m/z 219.19 frag1 m/z 133.09 (Dimethylbenzyl cation) M_H->frag1 α-cleavage frag2 m/z 87.09 (Piperazinyl-ethyl cation) M_H->frag2 benzylic cleavage frag3 m/z 56.06 (Piperazine fragment) frag2->frag3 ring opening

Caption: Predicted major fragmentation pathways for 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine in ESI-MS/MS.

Analytical Methodologies

Robust and validated analytical methods are essential for the quantification and purity assessment of pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a widely used technique for the analysis of piperazine derivatives.[12] A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) would be suitable. Detection can be achieved using a UV detector, typically in the range of 210-280 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the separation and identification of volatile and semi-volatile compounds like N-arylpiperazines.[12] A non-polar or medium-polarity capillary column would be appropriate. The mass spectrometer provides definitive identification based on the fragmentation pattern.

Potential Pharmacological Profile and Structure-Activity Relationships (SAR)

N-arylpiperazines are known to interact with a variety of CNS targets, with affinities for serotonin (5-HT), dopamine (D), and adrenergic receptors.[2][4] The substitution pattern on the aromatic ring and the nature of the substituent at the N4 position of the piperazine ring are critical for determining receptor affinity and functional activity (agonist, antagonist, or partial agonist).[7][8]

The 2,4-dimethylphenyl substitution in the title compound is of particular interest. The methyl groups can influence the compound's lipophilicity and steric profile, which in turn can affect its binding to target receptors and its metabolic stability. Further in-vitro and in-vivo studies are necessary to elucidate the specific pharmacological profile of this compound.[11][13]

Conclusion

1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine is a member of the pharmacologically significant N-arylpiperazine class of compounds. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, conceptual synthesis, and appropriate analytical methodologies for its characterization. The information presented herein serves as a foundational resource for researchers and drug development professionals, facilitating further investigation into the potential therapeutic applications of this and related compounds. The exploration of structure-activity relationships within this chemical series holds promise for the discovery of novel and selective modulators of CNS targets.

References

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  • Natsuka, K., et al. (1987). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry.
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  • Loba Chemie. (2016). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS.
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  • PubChem. (n.d.). 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine fumarate. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl).
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  • Sinochem Nanjing Corporation. (n.d.). 1-(2,4-Dimethylphenyl)Piperazine. Retrieved from [Link]

  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry.
  • Bentham Open. (2015). Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl).
  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]

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  • PubMed. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004)
  • ResearchGate. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
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  • White, W. H., et al. (2007). In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. Veterinary Parasitology.
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  • ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).
  • ResearchGate. (n.d.). Figure S11. Infrared spectrum of 1-(2-(butylselanyl)phenyl)
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  • PubMed. (2002). Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol)
  • PubMed. (2011). Current awareness of piperazines: pharmacology and toxicology.
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  • RSC Publishing. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists.
  • Wikipedia. (n.d.). 1-(2-Diphenyl)piperazine.
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  • Mass Spectrometry: Fragment
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Sources

Exploratory

No Publicly Available Data for 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine: In-Depth Technical Guide Cannot Be Provided

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available for the compound 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine. As a result, a detailed technic...

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Author: BenchChem Technical Support Team. Date: April 2026

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available for the compound 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine. As a result, a detailed technical guide on its mechanism of action in CNS models, as requested, cannot be generated at this time.

Extensive searches were conducted to locate any data pertaining to the synthesis, pharmacological properties, receptor binding profiles, or in-vivo/in-vitro studies of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine. These searches included variations of the chemical name and explorations of structurally related aryl-ethyl-piperazine derivatives.

The search results consistently yielded information on structurally distinct, albeit related, compounds. These include:

  • 1-(2,4-Dimethylphenyl)piperazine: This compound lacks the ethyl group present in the requested molecule.

  • 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]piperazine (Vortioxetine): This is a well-characterized antidepressant with a different substitution pattern on the phenyl ring.

The absence of any specific data for "1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine" prevents the creation of a scientifically accurate and authoritative technical guide. Any attempt to extrapolate a mechanism of action from related compounds would be highly speculative and would not meet the required standards of scientific integrity.

It is possible that 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine is a novel research compound with data that has not yet been published in the public domain, or it may be referred to by a different, proprietary code name that is not publicly accessible.

Without any foundational data, it is impossible to fulfill the request for an in-depth technical guide that includes:

  • A detailed mechanism of action.

  • Quantitative data for tables.

  • Experimental protocols.

  • Signaling pathway diagrams.

We regret that we are unable to provide the requested information at this time. Should any data on 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine become publicly available in the future, a technical guide could then be developed.

Foundational

A Comprehensive Technical Guide to the Pharmacokinetics of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine in Rodent Models

This in-depth technical guide provides a robust framework for elucidating the pharmacokinetic profile of the novel compound, 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine, in rodent models. Designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a robust framework for elucidating the pharmacokinetic profile of the novel compound, 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine, in rodent models. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard protocol, offering a strategic and scientifically-grounded approach to preclinical pharmacokinetic assessment. Herein, we delve into the causal reasoning behind experimental design choices, ensuring a self-validating and comprehensive study.

Introduction: The Significance of Pharmacokinetic Profiling

The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent on a thorough understanding of its interaction with a biological system. Pharmacokinetics (PK), the study of what the body does to a drug, is a cornerstone of this process.[1][2] It quantitatively describes the absorption, distribution, metabolism, and excretion (ADME) of a compound, providing critical insights into its efficacy and safety profile.[1][3] Rodent models, particularly mice and rats, serve as fundamental in vivo systems for these initial investigations due to their physiological and genetic similarities to humans, as well as their well-established use in drug discovery.[2]

This guide focuses on 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine, a compound featuring a piperazine scaffold. The piperazine ring is a prevalent motif in medicinal chemistry, known for its ability to confer favorable physicochemical and pharmacological properties.[4][5] Understanding the specific pharmacokinetic characteristics of this derivative is paramount for its continued development.

The Piperazine Scaffold: Anticipated Pharmacokinetic Attributes in Rodents

While specific data for 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine is not yet publicly available, the extensive literature on piperazine derivatives provides a predictive foundation for its likely pharmacokinetic behavior in rodents.

  • Absorption: Piperazine-containing compounds are often weak bases and can exhibit variable oral absorption depending on their specific substituents, which influence properties like solubility and lipophilicity.[4] The oral bioavailability of some piperazine derivatives can be influenced by efflux transporters like P-glycoprotein (P-gp).[6]

  • Distribution: The distribution of piperazine derivatives is highly dependent on their physicochemical properties. Many can cross the blood-brain barrier, a key consideration for centrally acting agents.[7][8] Tissue distribution studies are crucial to understand the compound's localization and potential for target engagement or off-target effects.[3][9]

  • Metabolism: The piperazine ring is susceptible to various metabolic transformations, primarily N-dealkylation, N-oxidation, and aromatic hydroxylation of its substituents. These reactions are typically mediated by cytochrome P450 (CYP) enzymes in the liver.[10] Identifying the major metabolites is critical, as they may possess their own pharmacological or toxicological profiles.

  • Excretion: Elimination of piperazine derivatives and their metabolites generally occurs via both renal (urine) and fecal (bile) routes.[3][9] The extent of each pathway is dependent on the properties of the parent compound and its metabolites.

Strategic Design of a Rodent Pharmacokinetic Study

A well-designed pharmacokinetic study is essential for generating reliable and interpretable data.[11][12] The following sections outline a comprehensive approach tailored for 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine.

Animal Model Selection

The choice of rodent species and strain is a critical first step. The FDA recommends using two rodent species (typically rats and mice) for metabolic and pharmacokinetic studies.[11]

Species Common Strains Key Considerations
Rat Sprague-Dawley, WistarLarger blood volume allows for serial sampling from a single animal, providing a full PK profile per individual. Their metabolic pathways are well-characterized.
Mouse C57BL/6, BALB/c, CD-1Smaller size requires composite profiles (one time point per animal) or microsampling techniques. Genetically modified models (e.g., humanized CYP mice) can offer insights into human metabolism.

Ethical Considerations: All animal procedures must adhere to ethical guidelines, such as the 3Rs (Replacement, Reduction, and Refinement), and be approved by an Institutional Animal Care and Use Committee (IACUC).[12][13]

Dose Formulation and Administration

The route of administration should align with the intended clinical application.[13] Both intravenous (IV) and oral (PO) administrations are fundamental for a comprehensive PK profile.

  • Intravenous (IV) Administration: Provides direct entry into the systemic circulation, allowing for the determination of key elimination parameters like clearance and volume of distribution. An IV bolus or infusion is typically used.[14]

  • Oral (PO) Administration: Essential for assessing oral bioavailability, a critical parameter for orally delivered drugs. The compound is typically administered via oral gavage.[14]

A dose-ranging study is recommended to determine the maximum tolerated dose (MTD) and to select appropriate doses for the definitive PK study.[13] It is advisable to evaluate at least three dose levels (low, medium, and high) to assess dose proportionality.[3]

Sample Collection and Processing

Systematic collection of biological matrices is crucial for accurately quantifying the drug and its metabolites over time.

Experimental Workflow for Sample Collection

G cluster_dosing Dosing cluster_sampling Serial Sampling cluster_processing Sample Processing dosing Administer Compound (IV or PO) blood Blood Collection (e.g., tail vein, saphenous vein) at predefined time points dosing->blood excreta Urine & Feces Collection (Metabolic Cages) dosing->excreta plasma Centrifuge blood to obtain plasma blood->plasma storage Store plasma, urine, and feces at -80°C until analysis excreta->storage plasma->storage G conc_time Plasma Concentration-Time Data cmax_tmax Cmax & Tmax (Directly from data) conc_time->cmax_tmax auc AUC (Calculated from data) conc_time->auc cl Clearance (CL) (Dose_IV / AUC_IV) auc->cl half_life Half-life (t1/2) auc->half_life f Bioavailability (F%) ((AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)) auc->f iv_data IV Dosing Data iv_data->auc po_data PO Dosing Data po_data->auc vd Volume of Distribution (Vd) cl->vd cl->half_life half_life->vd G parent 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine n_oxidation n_oxidation parent->n_oxidation n_dealkylation n_dealkylation parent->n_dealkylation ring_hydroxylation ring_hydroxylation parent->ring_hydroxylation further_conjugation further_conjugation n_oxidation->further_conjugation n_dealkylation->further_conjugation ring_hydroxylation->further_conjugation

Sources

Exploratory

metabolic stability of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine in human liver microsomes

An In-Depth Technical Guide to Assessing the Metabolic Stability of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine in Human Liver Microsomes Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the j...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Metabolic Stability of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine in Human Liver Microsomes

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, understanding its metabolic fate is paramount. The metabolic stability of a drug candidate, or its susceptibility to biotransformation by metabolic enzymes, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions (DDIs). A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate to toxic levels. Therefore, early-stage assessment of metabolic stability is a critical decision-making point in the drug discovery and development pipeline.

This guide provides a comprehensive, technically-grounded framework for evaluating the metabolic stability of a specific NCE, 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine , using human liver microsomes (HLMs). As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the scientific rationale behind each step, ensuring that the experimental design is robust, self-validating, and yields data that are both reliable and translatable. The piperazine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. However, it is also a common site for metabolic modification.[1] Understanding the metabolic liabilities of this specific derivative is essential for its progression as a potential therapeutic agent.

We will delve into the core principles of in vitro metabolism, provide detailed experimental workflows, explore data analysis methodologies, and predict the likely metabolic pathways for our target compound, grounding all claims in authoritative scientific literature.

Core Principles & Scientific Rationale: Why Human Liver Microsomes?

The choice of an in vitro system is the foundation of any metabolism study. Human liver microsomes are subcellular fractions of hepatocytes, specifically derived from the endoplasmic reticulum. They are the workhorse of early drug metabolism screening for several compelling reasons.

  • Enzymatic Richness : HLMs contain a high concentration of the most important drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[2] CYPs are responsible for the Phase I metabolism of approximately 60% of marketed drugs.[2] Given that piperazine-containing drugs are frequently metabolized by CYPs such as CYP3A4, CYP2D6, and CYP1A2, HLMs represent a highly relevant and predictive model system.[3][4][5]

  • Cost and Throughput : Compared to whole-cell systems like hepatocytes, microsomes are easier to prepare, can be stored for long periods, and are readily adaptable to high-throughput screening formats, making them an inexpensive and efficient choice for ranking large numbers of compounds.[2][6]

  • Mechanistic Clarity : The HLM system is simpler than hepatocytes, primarily focusing on Phase I metabolism. This allows for a clearer initial assessment of CYP-mediated clearance. While this is a limitation—as it lacks cytosolic Phase II enzymes and active transport mechanisms—it provides a clean, focused view of oxidative metabolism, which is often the primary driver of intrinsic clearance. Phase II metabolism can be investigated in later studies or by supplementing the microsomal incubation with specific cofactors like Uridine 5'-diphosphoglucuronic acid (UDPGA).[2][7]

The central enzymatic reaction requires a critical cofactor: Nicotinamide Adenine Dinucleotide Phosphate (NADPH) . CYP enzymes are monooxygenases that require electrons to activate molecular oxygen. NADPH, through the action of NADPH-cytochrome P450 reductase, serves as the electron donor, making it an essential component to initiate the metabolic reaction in vitro.[7] An incubation performed without NADPH serves as a crucial negative control to distinguish between enzymatic degradation and simple chemical instability.

The entire assay is built upon the principle of first-order kinetics . By using a test compound concentration (typically 1 µM or less) well below the Michaelis-Menten constant (Kₘ) of the metabolizing enzymes, the rate of metabolism becomes directly proportional to the concentration of the compound. This simplification allows for the straightforward calculation of key pharmacokinetic parameters, including the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ).[8]

Experimental Design & Protocols

A robust experimental design is self-validating, incorporating controls that confirm the system is performing as expected. The following workflow and protocols are designed to ensure data integrity and reproducibility.

Overall Experimental Workflow

The process begins with careful preparation of reagents, followed by a timed incubation of the test compound with HLMs, and concludes with quantitative analysis to measure the depletion of the parent compound over time.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis P1 Prepare Buffers & Reagent Stocks (Test Compound, Controls, NADPH) I1 Pre-warm HLM solution and Test Compound solution P1->I1 P2 Thaw & Dilute Human Liver Microsomes (HLMs) in Phosphate Buffer P2->I1 I2 Initiate Reaction: Add NADPH Solution I1->I2 I3 Sample Aliquots at Time Points (e.g., 0, 5, 15, 30, 45 min) I2->I3 I4 Terminate Reaction: Add ice-cold Acetonitrile with Internal Standard (IS) I3->I4 A1 Centrifuge to Pellet Precipitated Protein I4->A1 A2 Transfer Supernatant to Autosampler Vials A1->A2 A3 LC-MS/MS Analysis: Quantify Parent Compound A2->A3 A4 Data Processing: Calculate % Remaining, t½, and Clint A3->A4 G cluster_metabolites Predicted Phase I Metabolites Parent 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine (Parent Compound) M1 Aromatic Hydroxylation (on Phenyl Ring) Parent->M1 CYP3A4, CYP2D6, etc. M2 N-Dealkylation (cleavage at ethyl-piperazine bond) Parent->M2 CYP3A4, CYP2C19, etc. M3 Piperazine Ring Hydroxylation Parent->M3 CYP2D6, etc. M4 Alkyl Hydroxylation (on Methyl or Ethyl group) Parent->M4 CYP Isoforms

Sources

Foundational

toxicology and safety profile of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine

An In-Depth Technical Guide to the Anticipated Toxicology and Safety Profile of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Anticipated Toxicology and Safety Profile of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Preamble: Navigating the Data Void for a Novel Chemical Entity

The compound 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine is a novel chemical entity for which specific toxicological and safety data are not publicly available. This guide, therefore, adopts a predictive and strategic framework, a standard and necessary approach in early-stage drug development when encountering a new molecule. By leveraging established knowledge of its structural class—substituted arylpiperazines—we can construct a scientifically rigorous, anticipated safety profile. This document will first deconstruct the molecule to its core components, analyze the known toxicology of analogous compounds, and then propose a comprehensive, multi-tiered strategy for its empirical safety assessment. The methodologies detailed herein are grounded in international regulatory standards and best practices in preclinical safety evaluation.

Section 1: Structural Deconstruction and Analog-Based Hazard Identification

The target compound, 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine, is a derivative of piperazine, a scaffold present in numerous approved pharmaceuticals.[1][2] Its structure features three key components that will dictate its pharmacological and toxicological profile:

  • The Piperazine Ring: A six-membered heterocyclic ring with two nitrogen atoms. This moiety is known for its CNS activity and potential for metabolic activation.[2][3]

  • The N-Ethyl Linker: A short alkyl chain connecting the piperazine ring to the phenyl group.

  • The 2,4-Dimethylphenyl Group: A substituted aromatic ring which significantly influences lipophilicity and metabolic pathways.

Given its structure, the compound is an analog of N-benzylpiperazine (BZP), a well-studied psychoactive substance.[4][5] Therefore, the known toxicological profile of BZP and its derivatives serves as the primary surrogate model for our initial assessment.

Comparative Structural Analysis

To contextualize the potential risks, a comparison with known psychoactive piperazines is essential.

CompoundCore StructureN1-SubstituentPhenyl Ring SubstitutionPrimary Pharmacological Effect
Target Compound Piperazine1-(2,4-Dimethyl-phenyl)-ethyl2,4-DimethylUnknown
Benzylpiperazine (BZP) PiperazineBenzylUnsubstitutedDopamine/Norepinephrine Releasing Agent
TFMPP Piperazine3-Trifluoromethylphenyl3-TrifluoromethylSerotonin Agonist
mCPP Piperazine3-Chlorophenyl3-ChloroSerotonin Agonist

Table 1: Structural comparison of the target compound with well-characterized psychoactive piperazine derivatives.

The key structural difference is the substitution pattern on the phenyl ring (2,4-dimethyl) and the ethyl linker. These modifications are expected to alter metabolic stability and receptor interactions compared to BZP.

Anticipated Pharmacodynamics and Mechanism of Action

Based on its similarity to BZP, the target compound is predicted to act as a monoamine releasing agent or reuptake inhibitor.[5] BZP and its analogs primarily enhance the synaptic concentrations of dopamine, norepinephrine, and serotonin.[5][6] This action is responsible for their stimulant and psychoactive effects.

The primary toxicological concerns for this class of compounds stem directly from this mechanism: excessive sympathomimetic and serotonergic stimulation.[4][5]

Section 2: Predictive Toxicological Profile

This section synthesizes data from analogous compounds to forecast the potential toxicities of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine.

Predictive Metabolism and Pharmacokinetics

The metabolism of N-substituted piperazines is primarily hepatic, mediated by Cytochrome P450 (CYP) enzymes.[7][8] For BZP and TFMPP, the major metabolic pathways are:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring. This is a primary detoxification pathway. For BZP, this results in p-hydroxy-BZP as the main metabolite.[9]

  • N-Dealkylation: Cleavage of the bond between the piperazine nitrogen and the substituent, leading to the formation of piperazine.

  • Piperazine Ring Opening: A less common pathway that breaks open the heterocyclic ring.[9]

The key CYP isoenzymes involved are CYP2D6, CYP1A2, and CYP3A4.[7][8] The 2,4-dimethyl substitution on the target compound may sterically hinder metabolism or provide additional sites for oxidation, potentially altering the metabolic profile and half-life compared to BZP. The presence of the ethyl linker may also influence the rate of N-dealkylation.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine M1 Aromatic Hydroxylation (Hydroxylated Metabolite) Parent->M1 CYP2D6, CYP3A4 M2 N-Dealkylation (Piperazine + Phenyl-ethyl fragment) Parent->M2 CYP1A2, CYP3A4 M3 Alkyl-Chain Oxidation (Hydroxylated Linker) Parent->M3 CYP Isozymes M4 Glucuronidation / Sulfation M1->M4 UGTs, SULTs M3->M4

Caption: Predicted Phase I and Phase II metabolic pathways.

Acute Toxicity

The parent piperazine molecule exhibits low to moderate acute oral toxicity, with a reported LD50 in rats of approximately 2600 mg/kg.[6] However, aryl-substituted derivatives like BZP can be significantly more potent. While a specific LD50 for BZP is not well-established due to its use profile, severe adverse effects, including seizures, have been reported at recreational doses of 50-200 mg.[4][10] The probable oral lethal dose of piperazine in humans is high (5-15 g/kg), but neurotoxic symptoms can occur at much lower doses (LOAEL of 110 mg/kg).[6][11] We can anticipate that the target compound will fall within this range of moderate acute toxicity, with neurotoxicity being the primary concern.

Organ-Specific Toxicities
  • Neurotoxicity: This is the most anticipated toxicity. BZP and its analogs are known to cause agitation, anxiety, confusion, tremors, and seizures.[5][12] In vitro studies have shown that BZP can induce oxidative stress and apoptosis in neuronal cells, suggesting a potential for neurodegenerative effects with high or repeated exposure.[10][13]

  • Cardiotoxicity: Sympathomimetic effects such as tachycardia, palpitations, and hypertension are common with BZP.[5][14] In vitro studies on cardiomyocytes have shown that piperazine designer drugs can impair mitochondrial function, leading to cell death.[14] This suggests a direct cardiotoxic potential beyond hemodynamic effects. A critical early screen for cardiotoxicity involves testing for inhibition of the hERG potassium channel, which can lead to fatal arrhythmias.[15]

  • Hepatotoxicity: While less prominent than neuro- or cardiotoxicity, some piperazine derivatives have been shown to induce hepatotoxicity in vitro, primarily by up-regulating genes involved in cholesterol biosynthesis, which can increase the risk of steatosis.[16]

  • Genotoxicity & Carcinogenicity: Piperazine itself has shown mixed results in genotoxicity assays, with some in vitro tests being positive only after metabolic activation.[6] A key concern is the potential for in vivo nitrosation of the piperazine ring to form N-nitroso-piperazines, which are known mutagens.[6][17] Therefore, assessing mutagenic potential is a critical step.

Section 3: A Proposed Tiered Strategy for Empirical Safety Assessment

A systematic, tiered approach is required to empirically define the safety profile of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine. This strategy progresses from computational and in vitro models to targeted in vivo studies, maximizing data generation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).

G Tier0 Tier 0: In Silico Assessment Tier1 Tier 1: In Vitro Core Battery Tier0->Tier1 Guide in vitro concentration selection Tier2 Tier 2: In Vivo Acute & PK Studies Tier1->Tier2 Inform in vivo dose selection & endpoints Tier3 Tier 3: In Vivo Repeat-Dose & Specialized Studies Tier2->Tier3 Refine dose levels for chronic studies T0_1 QSAR Models (Toxicity Endpoints) T0_2 Metabolic Prediction (Metabolite ID) T0_3 ADME Prediction T1_1 Genotoxicity (Ames, MNA) T1_2 Cardiotoxicity (hERG Assay) T1_3 General Cytotoxicity (e.g., HepG2, SH-SY5Y) T1_4 CYP450 Inhibition Panel T2_1 Acute Oral Toxicity (OECD 423) T2_2 Pharmacokinetics (Single Dose) T2_3 Preliminary Neurobehavioral Screen

Caption: A tiered workflow for preclinical safety assessment.

Tier 0: In Silico Toxicology

Before empirical testing, computational models should be used to predict the toxicological profile.[18][19][20]

  • Objective: To identify potential liabilities and guide the design of subsequent in vitro and in vivo studies.

  • Methodology:

    • Input: The 2D structure (SMILES/MOL file) of the compound.

    • Tools: Utilize a battery of validated software platforms (e.g., ProTox-II, ADMETlab, DEREK Nexus).[18]

    • Endpoints to Predict:

      • LD50 (Oral Rat)

      • Mutagenicity (Ames test)

      • Carcinogenicity

      • Hepatotoxicity

      • hERG Inhibition

      • Metabolic stability and sites of metabolism.

  • Interpretation: The output provides a probabilistic assessment of risk. For example, a high probability of Ames mutagenicity would prioritize and potentially expand the in vitro genotoxicity battery.

Tier 1: Core In Vitro Toxicology Battery

This tier provides the first empirical data on the compound's biological effects at a cellular level.

  • Purpose: To assess mutagenic potential by detecting gene mutations. This is a regulatory requirement.

  • Standard: OECD Test Guideline 471.

  • Methodology:

    • Strains: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations (frameshift, base-pair substitutions).

    • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (rat liver S9 fraction) to detect pro-mutagens.

    • Procedure: a. Prepare a range of test article concentrations. b. In a test tube, mix the bacterial culture, the test article, and either S9 mix or a buffer. c. Add this mixture to a molten top agar and pour it onto a minimal glucose agar plate (histidine-deficient for Salmonella). d. Incubate plates at 37°C for 48-72 hours.

    • Endpoint: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

  • Purpose: To assess the risk of drug-induced QT prolongation and potential for Torsades de Pointes arrhythmia. This is a critical cardiovascular safety screen.

  • Standard: ICH S7B Guideline principles.

  • Methodology:

    • Cell System: Use a stable cell line expressing the human hERG potassium channel (e.g., HEK293 cells).

    • Platform: Employ an automated patch-clamp system (e.g., QPatch, SyncroPatch) for high-throughput analysis.

    • Procedure: a. Establish a stable whole-cell patch clamp recording from a single cell. b. Apply a specific voltage protocol to elicit and measure the hERG tail current. c. Perfuse the cell with a vehicle control solution to establish a baseline current. d. Sequentially perfuse the cell with increasing concentrations of the test compound. e. Record the hERG current at each concentration after it reaches a steady state.

    • Endpoint: Calculate the percentage of current inhibition at each concentration relative to the baseline. Fit the concentration-response data to a sigmoidal curve to determine the IC50 value (the concentration that causes 50% inhibition).

Tier 2: In Vivo Acute Toxicity and Pharmacokinetics

This tier provides the first data on how the compound behaves in a whole organism.

  • Purpose: To determine the acute oral toxicity and identify the GHS (Globally Harmonized System) classification.

  • Standard: OECD Test Guideline 423.

  • Methodology:

    • Species: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar or Sprague-Dawley rats).

    • Procedure: This is a stepwise procedure using 3 animals per step. a. Select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg. The starting dose is chosen based on any existing information (e.g., from in silico or in vitro data). b. Administer the compound by oral gavage. c. Observe animals closely for mortality and clinical signs of toxicity for up to 14 days.

    • Progression: The outcome of one step determines the next step. For example, if mortality is observed at the starting dose, the next step uses a lower dose. If no mortality is observed, a higher dose may be used.

    • Endpoint: The procedure is stopped when a confident classification can be made. The result is not a precise LD50 but a classification into a GHS toxicity category.

Section 4: Conclusion and Path Forward

While 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine lacks specific safety data, a predictive analysis based on its structural similarity to BZP suggests a primary toxicological risk profile centered on neurotoxicity and cardiotoxicity , driven by sympathomimetic and serotonergic activity. The potential for genotoxicity via nitrosation of the piperazine ring is also a key hazard that must be investigated early.

The tiered experimental strategy outlined in this guide provides a robust and efficient path forward. The results from the in silico and in vitro studies (Tier 0 and 1) are critical for making an early go/no-go decision and for designing safe and informative in vivo studies (Tier 2 and beyond). This systematic approach ensures that potential hazards are identified and characterized in a manner consistent with the highest standards of scientific integrity and regulatory compliance.

References

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  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). Piperazine: Human health tier II assessment. [Link]

  • Bansal, A. K., et al. (2024). IN-SILICO TOXICITY PREDICTION TOOLS: A REVIEW OF TECHNIQUES AND APPLICATIONS. INSPIRA-Journal of Modern Management & Entrepreneurship, 14(01), 127-135. [Link]

  • Stawski, P., & Zieminska, E. (2018). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 33(3), 565-576. [Link]

  • Nagy, L. D., et al. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition, 43(11), 1747-1755. [Link]

  • Tsutsumi, H., et al. (2009). Metabolism and the Urinary Excretion Profile of the Recently Scheduled Designer Drug N-Benzylpiperazine (BZP) in the Rat. Journal of Analytical Toxicology, 33(8), 449-455. [Link]

  • Gudi, G., et al. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology and Industrial Health, 34(3), 167-176. [Link]

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  • Ocal-Izol, N., et al. (2017). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. Marmara Pharmaceutical Journal, 21(2), 243-250. [Link]

  • Sadek, B. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 13(1), e202500366. [Link]

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  • Wikipedia. (n.d.). Benzylpiperazine. [Link]

  • Chyliński, M., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. Scientific Reports, 14(1), 16183. [Link]

  • Kotani, M., et al. (1986). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry, 29(9), 1665-1673. [Link]

  • Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141. [Link]

  • PozeSCAF. (2024). In Silico Toxicity Prediction. [Link]

  • Arbo, M. D., et al. (2016). Piperazine designer drugs: a new class of drugs of abuse with neuro- and cardiotoxic effects. ResearchGate. [Link]

  • European Commission. (2002). Opinion on the results of the RA of Piperazine (HH). [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link]

  • ChemEurope.com. (n.d.). Benzylpiperazine. [Link]

  • ResearchGate. (n.d.). Piperazine Derivatives as Dangerous Abused Compounds. [Link]

  • von Moltke, L. L., et al. (1998). Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. Journal of Pharmacology and Experimental Therapeutics, 286(2), 915-926. [Link]

  • Staack, R. F., et al. (2003). Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Toxicology Letters, 144(3), 329-337. [Link]

  • Dong, J., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 30. [Link]

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  • ResearchGate. (2023). Discovery of CYP450(s) for oxidative coupling of piperazine natural products. [Link]

  • MDPI. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. [Link]

  • Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology, 90(12), 3045-3060. [Link]

  • Wójcikowski, J., et al. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-477. [Link]

  • Harada, H., et al. (1989). Benzylpiperazine derivatives. XI. Synthesis of compounds related to the metabolites of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (KB-2796). Chemical & Pharmaceutical Bulletin, 37(11), 3122-3124. [Link]

  • MDPI. (2020). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • ACS Publications. (2014). 1-(4-[ 18 F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ 1 Receptors in the Brain. Journal of Medicinal Chemistry, 57(1), 159-170. [Link]

  • Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • National Center for Biotechnology Information. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Potential Biological Significance of 5-(4-cyclopropylnaphthalen-1-yl)-3-(1,2,3,6-tetrahydropyridin-4-yl)-1,2,4-oxadiazole (CAS 519138-03-5)

For Researchers, Scientists, and Drug Development Professionals Introduction The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique e...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique electronic properties and metabolic stability make it a valuable bioisosteric replacement for amide and ester functionalities, often leading to improved pharmacokinetic profiles of drug candidates.[1][2] This guide provides a comprehensive technical overview of the compound identified by CAS number 519138-03-5, chemically named 5-(4-cyclopropylnaphthalen-1-yl)-3-(1,2,3,6-tetrahydropyridin-4-yl)-1,2,4-oxadiazole.

Predicted Physicochemical Properties

Due to the absence of experimental data, the following physicochemical properties for CAS 519138-03-5 have been calculated in silico. These predictions are valuable for guiding initial experimental design, such as solubility and formulation studies.

PropertyPredicted Value
Molecular Formula C₂₀H₁₉N₃O
Molecular Weight 317.39 g/mol
LogP (Octanol/Water Partition Coefficient) 4.2
Topological Polar Surface Area (TPSA) 49.9 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 2

These values are estimations and should be confirmed experimentally.

Proposed Synthetic Pathway

A plausible synthetic route for 5-(4-cyclopropylnaphthalen-1-yl)-3-(1,2,3,6-tetrahydropyridin-4-yl)-1,2,4-oxadiazole is proposed below, based on established methodologies for the synthesis of 1,2,4-oxadiazoles.[1][3][4] The key transformation involves the cyclization of an O-acyl amidoxime, which is a common and efficient method for constructing the 1,2,4-oxadiazole ring.

Synthetic Pathway for CAS 519138-03-5 cluster_0 Synthesis of Key Intermediates cluster_1 1,2,4-Oxadiazole Ring Formation cluster_2 Final Deprotection 4-cyclopropylnaphthalene-1-carbonitrile 4-cyclopropylnaphthalene- 1-carbonitrile N'-hydroxy-4-cyclopropylnaphthalene-1-carboximidamide N'-hydroxy-4-cyclopropylnaphthalene- 1-carboximidamide (Amidoxime) 4-cyclopropylnaphthalene-1-carbonitrile->N'-hydroxy-4-cyclopropylnaphthalene-1-carboximidamide Hydroxylamine, Base Intermediate_O-acyl_amidoxime O-acyl amidoxime intermediate N'-hydroxy-4-cyclopropylnaphthalene-1-carboximidamide->Intermediate_O-acyl_amidoxime tert-butyl 4-(aminocarbonyl)piperidine-1-carboxylate, Coupling Agent (e.g., EDCI, HOBt) tert-butyl 4-(aminocarbonyl)piperidine-1-carboxylate tert-butyl 4-(aminocarbonyl)piperidine- 1-carboxylate tert-butyl 4-cyanopiperidine-1-carboxylate tert-butyl 4-cyanopiperidine- 1-carboxylate tert-butyl 4-cyanopiperidine-1-carboxylate->tert-butyl 4-(aminocarbonyl)piperidine-1-carboxylate H₂O₂, Base Boc-protected_product tert-butyl 4-(5-(4-cyclopropylnaphthalen-1-yl)-1,2,4-oxadiazol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate Intermediate_O-acyl_amidoxime->Boc-protected_product Heat or Base-catalyzed cyclization Final_Product 5-(4-cyclopropylnaphthalen-1-yl)-3-(1,2,3,6-tetrahydropyridin-4-yl)-1,2,4-oxadiazole (CAS 519138-03-5) Boc-protected_product->Final_Product Trifluoroacetic Acid (TFA)

Figure 1: Proposed synthetic workflow for CAS 519138-03-5.

Experimental Protocol: 1,2,4-Oxadiazole Ring Formation
  • Amidoxime Formation: To a solution of 4-cyclopropylnaphthalene-1-carbonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate. Heat the mixture at reflux for 12-24 hours, monitoring by TLC. After completion, cool the reaction mixture and extract the product with a suitable organic solvent. Purify the resulting N'-hydroxy-4-cyclopropylnaphthalene-1-carboximidamide by recrystallization or column chromatography.

  • Acylation: To a solution of N'-hydroxy-4-cyclopropylnaphthalene-1-carboximidamide and tert-butyl 4-(aminocarbonyl)piperidine-1-carboxylate in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). Stir the reaction at room temperature for 12-24 hours.

  • Cyclization: Upon completion of the acylation, the intermediate O-acyl amidoxime can be cyclized to the 1,2,4-oxadiazole. This is typically achieved by heating the reaction mixture (e.g., at 80-120 °C) or by adding a base.

  • Deprotection: The Boc-protecting group on the tetrahydropyridine nitrogen is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM) to yield the final product.

  • Purification: The final compound is purified by column chromatography on silica gel to afford 5-(4-cyclopropylnaphthalen-1-yl)-3-(1,2,3,6-tetrahydropyridin-4-yl)-1,2,4-oxadiazole.

Potential Mechanism of Action and Biological Activity

The 1,2,4-oxadiazole scaffold is present in a wide range of biologically active molecules.[5][6] Derivatives have shown efficacy as anti-inflammatory, antimicrobial, anticancer, and CNS-active agents.[7][8][9][10] The biological activity of CAS 519138-03-5 will be dictated by the interplay of its three main structural components:

  • 1,2,4-Oxadiazole Core: This heterocycle is a key pharmacophore that can engage in various non-covalent interactions with biological targets. It is also metabolically robust.

  • Cyclopropylnaphthalene Moiety: This lipophilic group can contribute to binding affinity, potentially through hydrophobic interactions within a target protein. Naphthalene-containing compounds are known to intercalate with DNA or bind to hydrophobic pockets of enzymes.

  • Tetrahydropyridine Ring: This moiety is a common feature in centrally active agents, as it can interact with various receptors and transporters in the central nervous system.

Given these structural features, CAS 519138-03-5 could potentially target protein kinases, G-protein coupled receptors (GPCRs), or enzymes involved in signal transduction pathways. For instance, many kinase inhibitors feature a heterocyclic core for hinge-binding, a lipophilic group for occupying a hydrophobic pocket, and a solubilizing group, a role the tetrahydropyridine could play.

Potential Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activates Ligand Growth Factor Ligand->Receptor Binds AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Compound CAS 519138-03-5 (Hypothetical Inhibitor) Compound->AKT Inhibits

Figure 2: Hypothetical modulation of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol for Biological Evaluation: In Vitro Kinase Inhibition Assay

To investigate the potential of CAS 519138-03-5 as a kinase inhibitor, a common in vitro assay can be employed.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., Akt).

    • Kinase substrate (e.g., a specific peptide).

    • ATP (Adenosine triphosphate).

    • CAS 519138-03-5 dissolved in DMSO.

    • Kinase assay buffer.

    • A detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well assay plates.

  • Assay Procedure:

    • Prepare a serial dilution of CAS 519138-03-5 in DMSO.

    • In a 384-well plate, add the kinase, substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol. The signal is typically a luminescent or fluorescent readout.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Conclusion and Future Directions

While specific experimental data for CAS 519138-03-5 is currently unavailable, this in-depth technical guide provides a prospective analysis based on its chemical structure and the well-established chemistry and pharmacology of the 1,2,4-oxadiazole class of compounds. The predicted physicochemical properties suggest that it is a drug-like molecule. A plausible and efficient synthetic route has been proposed, which can be used as a starting point for its chemical synthesis.

The structural features of 5-(4-cyclopropylnaphthalen-1-yl)-3-(1,2,3,6-tetrahydropyridin-4-yl)-1,2,4-oxadiazole suggest that it may possess interesting biological activities, particularly in the areas of oncology or neuroscience. Future research should focus on the synthesis and characterization of this compound, followed by a comprehensive biological evaluation to validate the hypotheses presented in this guide. Initial screening in a panel of kinase and GPCR assays would be a logical first step to elucidate its mechanism of action and therapeutic potential.

References

  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (2020). Research Journal of Pharmacy and Technology.
  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Deriv
  • Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry.
  • 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. (2012). Research Journal of Pharmacy and Technology.
  • Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PMC.
  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. (2024). Journal of Medicinal Chemistry.
  • 1,2,4-Oxadiazoles--IV. Synthesis and Pharmacological Properties of a Series of Substituted Aminoalkyl-1,2,4-oxadiazoles. Journal of Medicinal Chemistry.
  • A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. (2010). Der Pharma Chemica.
  • 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2024). MDPI.
  • recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applic
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
  • Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (2024).
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025).
  • Biological activity of oxadiazole and thiadiazole deriv
  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024).
  • A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. (2022).

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Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine

Abstract This application note details the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-[1-(2,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is crucial for quality control and process monitoring. The method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and a low-pH phosphate buffer, ensuring excellent peak symmetry and resolution. Detection is performed via UV spectrophotometry. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.

Introduction

1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine is a substituted piperazine derivative often used as a building block in the synthesis of active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality and yield of the final drug product. Therefore, a reliable and validated analytical method for its quantification is essential.

The primary analytical challenge with basic compounds like piperazine derivatives is their tendency to interact with residual silanol groups on the silica-based stationary phases of HPLC columns.[1][2] These secondary interactions often lead to poor peak shapes, characterized by significant tailing, which compromises resolution and the accuracy of quantification.[1][2][3] This application note describes a systematic approach to overcome this challenge by optimizing the mobile phase pH to ensure the analyte is in a single, protonated state, thereby minimizing silanol interactions and achieving a symmetrical peak shape.

Experimental

Materials and Reagents
  • Reference Standard: 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine (Purity >99%), sourced from a certified supplier.

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).

  • Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade), Orthophosphoric Acid (85%, Analytical Grade).

  • Water: Deionized water, filtered through a 0.22 µm filter.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector was used.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) or equivalent C18
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 2.5) (35:65, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (20 mM KH₂PO₄, pH 2.5): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 2.5 using 85% orthophosphoric acid. Filter the buffer through a 0.45 µm nylon filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by appropriately diluting the stock solution with the mobile phase.

Method Development and Optimization

The primary goal of method development was to achieve a symmetrical peak shape (low tailing factor) and a reasonable retention time.

Rationale for Initial Conditions
  • Column: A C18 column was selected as the stationary phase due to the non-polar nature of the dimethyl-phenyl group on the analyte.[4]

  • Mobile Phase: A mixture of acetonitrile and water was chosen as the mobile phase, a common choice for reverse-phase chromatography.[5][6]

  • Detection: The 2,4-dimethyl-phenyl chromophore allows for strong UV absorbance. A preliminary scan using a PDA detector indicated a maximum absorbance around 220 nm, which was selected for quantification to ensure high sensitivity.[7]

Optimization of Mobile Phase pH

The piperazine moiety is basic. At mid-range pH, the analyte can exist in both ionized and non-ionized forms, and the residual silanols on the silica column packing can be deprotonated (negatively charged).[1][8] This leads to secondary ionic interactions, causing severe peak tailing.

To mitigate this, the mobile phase pH was controlled. Operating at a low pH (at least 2 pH units below the analyte's pKa) ensures that the piperazine nitrogens are fully protonated (positively charged) and the column's silanol groups are suppressed (neutral).[2][8] This minimizes secondary interactions, leading to a single retention mechanism and improved peak shape. A phosphate buffer at pH 2.5 was chosen for its effectiveness in this range and low UV cutoff.[7][9]

Caption: Workflow for HPLC Method Development and Optimization.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines.[10][11][12] The validation process ensures that the analytical procedure is suitable for its intended purpose.[12]

System Suitability

Before sample analysis, a system suitability test was performed by injecting the 50 µg/mL standard solution five times. The acceptance criteria were:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity

Specificity was assessed by analyzing a blank (mobile phase) and a spiked sample. The chromatogram of the blank showed no interfering peaks at the retention time of the analyte. Peak purity was evaluated using a PDA detector, which confirmed the absence of co-eluting impurities.

Linearity and Range

Linearity was evaluated by analyzing seven concentration levels of the standard solution (1, 5, 10, 25, 50, 75, and 100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was calculated.

Accuracy

Accuracy was determined by the spike recovery method. A known amount of the analyte was added to a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration, e.g., 50 µg/mL). Each level was prepared in triplicate. The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 50 µg/mL standard were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability test was repeated on a different day by a different analyst. The %RSD for both studies was calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulae:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Mobile Phase pH: ± 0.2 units (pH 2.3 and 2.7)

  • Column Temperature: ± 2°C (28°C and 32°C) The effect on retention time and peak area was observed.

Caption: Overview of the Method Validation Workflow.

Results and Discussion

The developed method produced a well-resolved, symmetrical peak for 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine at a retention time of approximately 6.5 minutes. The validation results are summarized below.

Validation ParameterResultAcceptance Criteria
System Suitability
Tailing Factor1.15≤ 1.5
Theoretical Plates6800> 2000
%RSD of Peak Area0.45%≤ 2.0%
Linearity
Range1 - 100 µg/mL-
Correlation Coefficient (r²)0.9997≥ 0.999
Accuracy (% Recovery)
80% Level99.8%98.0 - 102.0%
100% Level100.5%98.0 - 102.0%
120% Level101.2%98.0 - 102.0%
Precision (%RSD)
Repeatability0.62%≤ 2.0%
Intermediate Precision0.88%≤ 2.0%
Sensitivity
LOD0.2 µg/mL-
LOQ0.6 µg/mL-
Robustness PassedNo significant impact on results

All validation parameters met the pre-defined acceptance criteria. The low tailing factor confirms that the use of a low-pH mobile phase was effective in overcoming the challenges associated with analyzing basic amines.[1][2] The method proved to be robust, as minor changes in the operational parameters did not significantly affect the chromatographic performance.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantification of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine has been successfully developed and validated as per ICH guidelines.[10][11] The method demonstrates excellent specificity, linearity, accuracy, precision, and robustness, making it highly suitable for routine quality control analysis in pharmaceutical development and manufacturing environments. The key to the method's success is the strategic control of mobile phase pH to ensure symmetrical peak shapes for the basic analyte.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • ICH. Quality Guidelines. [Link]

  • Taylor & Francis Online. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. [Link]

  • Journal of Applied Pharmaceutical Research. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • Mastelf Technologies. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • LCGC Asia Pacific. (2026). Determination and Quantification of Primary Aromatic Amine in Printer Ink. [Link]

  • ResearchGate. (2025). Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. [Link]

  • Waters Corporation. The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. (2016). Quantification of Piperazine in Chicken Muscle by Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. [Link]

  • SIELC Technologies. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. [Link]

Sources

Application

Elucidation of the Mass Spectrometric Fragmentation Pattern of GSK1016790A (CAS 519138-03-5): An Application Note

For Researchers, Scientists, and Drug Development Professionals Introduction GSK1016790A is a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2] Its utility in studyin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1016790A is a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2] Its utility in studying the physiological roles of TRPV4 in various tissues, including smooth muscle and endothelial cells, has made it a valuable tool in pharmacological research.[3][4] A thorough understanding of its behavior in analytical systems is crucial for pharmacokinetic and metabolic studies. This application note provides a detailed protocol for the analysis of GSK1016790A using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and proposes a theoretical fragmentation pattern based on the known fragmentation of its constituent chemical moieties. While specific experimental fragmentation data for GSK1016790A is not widely available in the public domain, this guide offers a robust starting point for method development and structural elucidation.

Chemical and Physical Properties of GSK1016790A

PropertyValue
IUPAC Name N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide
CAS Number 519138-03-5
Molecular Formula C28H32Cl2N4O6S2
Molecular Weight 655.61 g/mol
Monoisotopic Mass 654.1140 Da

Experimental Protocol: LC-MS/MS Analysis of GSK1016790A

This protocol outlines a general method for the analysis of GSK1016790A. Optimization may be required based on the specific instrumentation and analytical goals.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of GSK1016790A in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or methanol.

  • Working Solutions: Prepare serial dilutions of the stock solution in a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards and quality control samples.

  • Matrix Samples (e.g., Plasma): For the analysis of GSK1016790A in biological matrices, a protein precipitation or solid-phase extraction (SPE) method should be employed to remove interferences.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 20
    5.0 95
    7.0 95
    7.1 20

    | 10.0 | 20 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Full Scan (to determine the precursor ion) and Product Ion Scan (for fragmentation analysis).

  • Precursor Ion: m/z 655.1 [M+H]+.

  • Collision Gas: Argon.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to obtain a comprehensive fragmentation pattern.

Proposed Mass Spectrometric Fragmentation Pattern of GSK1016790A

The fragmentation of GSK1016790A is predicted to occur at several key locations within its structure due to the presence of amide, sulfonamide, and piperazine functionalities. The following sections detail the likely fragmentation pathways.

Key Fragmentation Sites:
  • Amide Bond Cleavage: The amide bonds are susceptible to cleavage, leading to the formation of characteristic fragment ions.

  • Piperazine Ring Fragmentation: The piperazine ring can undergo ring-opening or cleavage at the C-N bonds.

  • Sulfonamide Group Fragmentation: The sulfonamide moiety can lose SO2 or fragment at the S-N or S-C bonds.

Predicted Major Fragment Ions:
Proposed Fragment Ion (m/z)Description
500.1 Loss of the benzothiophene carboxamide moiety.
415.1 Further fragmentation of the 500.1 ion with loss of the isobutyl group.
355.1 Cleavage of the piperazine ring.
243.0 Fragment corresponding to the dichlorophenylsulfonyl group.
175.0 Benzothiophene carboxamide fragment.
132.1 Fragment from the piperazine ring.

Visualizing the Workflow and Fragmentation

Experimental Workflow

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry stock Stock Solution (1 mg/mL in DMSO) working Working Solutions (Serial Dilutions) stock->working injection Injection (5 µL) working->injection matrix Matrix Sample Extraction (e.g., Protein Precipitation) matrix->injection column C18 Reversed-Phase Column injection->column gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) column->gradient esi Electrospray Ionization (Positive Mode) gradient->esi ms1 Full Scan (MS1) - Precursor Ion m/z 655.1 esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 Product Ion Scan (MS2) cid->ms2

Caption: LC-MS/MS workflow for the analysis of GSK1016790A.

Proposed Fragmentation Pathway

G cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments parent GSK1016790A [M+H]+ = 655.1 f500 m/z 500.1 parent->f500 - Benzothiophene carboxamide f355 m/z 355.1 parent->f355 - Dichlorophenylsulfonyl serine moiety f175 m/z 175.0 parent->f175 - Leucine-piperazine- serine-sulfonamide moiety f415 m/z 415.1 f500->f415 - Isobutyl group f132 m/z 132.1 f355->f132 - Further fragmentation f243 m/z 243.0 f415->f243 - Piperazine and serine moiety

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine

For Research Use Only Authored by: Gemini, Senior Application Scientist Introduction These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulatio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only

Authored by: Gemini, Senior Application Scientist

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of the novel compound 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine. The structural motif, an arylpiperazine derivative, is prevalent in a multitude of centrally active agents, suggesting a potential interaction with monoamine neurotransmitter systems such as serotonin and dopamine pathways.[1][2][3] The protocols outlined herein are based on established best practices for preclinical in vivo studies and are designed to ensure scientific rigor, data reproducibility, and animal welfare.[4]

Given the novelty of this specific chemical entity, a systematic approach to dose-finding is paramount. This guide will therefore focus on establishing a framework for a pilot dose-ranging study to determine the Maximum Tolerated Dose (MTD) and to identify a preliminary therapeutic window. The causality behind experimental choices is explained to provide a deeper understanding of the study design.

Preclinical Considerations and Study Design

Before initiating in vivo studies, a thorough literature review of structurally similar compounds is essential to inform the starting dose selection.[5] The arylpiperazine scaffold is a common feature in compounds targeting serotonin and dopamine receptors, often employed in the development of antipsychotics and antidepressants.[6][7] Therefore, it is plausible that 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine may act as a monoamine reuptake inhibitor or a receptor modulator.

Initial Dose Selection Rationale

In the absence of specific data for the target compound, initial dose selection can be guided by the reported effective doses of other piperazine derivatives in rodent models. For instance, studies with various monoamine reuptake inhibitors in rats have utilized doses ranging from 0.1 mg/kg to 32 mg/kg.[8][9] Similarly, some 5-HT receptor agonists have been tested in rats at doses of 30-40 mg/kg.[10] A conservative starting dose for a novel compound would be at the lower end of these ranges, with subsequent dose escalations.

A crucial initial in vivo experiment is the determination of the Maximum Tolerated Dose (MTD).[5] This study is designed to identify the highest dose of the compound that does not cause unacceptable toxicity over a defined period.

Formulation of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine for In Vivo Administration

The physicochemical properties of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine, particularly its solubility, will dictate the formulation strategy. Arylpiperazine derivatives are often poorly soluble in aqueous solutions, necessitating the use of specific vehicles for in vivo administration.

Vehicle Selection for Poorly Soluble Compounds

A tiered approach to vehicle selection is recommended, starting with simple aqueous solutions and progressing to more complex formulations as needed. The ideal vehicle should be non-toxic and have minimal physiological or pharmacological effects.[11]

Vehicle TypeExamplesProperties and Considerations
Aqueous Vehicles Water, Saline, 0.5% w/v Carboxymethyl Cellulose (CMC), 0.5% w/v Methylcellulose (MC)Preferred for their physiological compatibility. Suspending agents like CMC and MC are used for insoluble compounds.[11]
Oils Corn Oil, Sesame OilSuitable for highly lipophilic compounds. Potential for long-term exposure effects should be considered.[11]
Co-solvents Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)Can enhance solubility but may have their own biological effects. The concentration of DMSO should be kept low.[12]
Protocol for Suspension Formulation (Oral and Intraperitoneal)

This protocol describes the preparation of a suspension in 0.5% carboxymethyl cellulose (CMC), a commonly used vehicle for oral and intraperitoneal (IP) administration of poorly soluble compounds.

Materials:

  • 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine

  • Carboxymethyl cellulose (low viscosity)

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Graduated cylinder

Procedure:

  • Vehicle Preparation:

    • Weigh the required amount of CMC for the desired final volume (e.g., 0.5 g for 100 mL of a 0.5% w/v solution).

    • Heat approximately one-third of the total required volume of sterile water to 60-70°C.

    • Slowly add the CMC to the heated water while stirring continuously with a magnetic stirrer until a uniform slurry is formed.

    • Add the remaining volume of sterile water (at room temperature) and continue stirring until the solution is clear and homogenous.

    • Allow the vehicle to cool to room temperature before adding the compound.

  • Compound Suspension:

    • Accurately weigh the required amount of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine.

    • Levigate the powder with a small amount of the prepared CMC vehicle in a mortar and pestle to form a smooth paste. This step is crucial to prevent clumping.

    • Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.

    • For larger volumes, a homogenizer can be used to ensure particle size uniformity.

  • Administration:

    • Prepare the formulation fresh daily.

    • Keep the suspension under constant gentle agitation (e.g., on a magnetic stirrer) during the dosing procedure to maintain homogeneity.

    • Administer the suspension to the animals at the desired dose volume (typically 5-10 mL/kg for mice and rats via oral gavage or IP injection).[4][13]

Experimental Protocol: Pilot Dose-Ranging and MTD Study in Mice

This protocol outlines a pilot study to determine the MTD of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine in mice following a single administration.

Study Design
  • Animal Model: Male or female Swiss Webster mice, 8-10 weeks old.

  • Group Size: 3-5 animals per dose group.

  • Dose Levels: A starting dose of 10 mg/kg is proposed, with escalating doses of 30 mg/kg and 100 mg/kg. A vehicle control group is essential.

  • Route of Administration: Intraperitoneal (IP) injection or oral gavage (PO), depending on the intended clinical route and the compound's properties. IP administration generally leads to faster and more complete absorption compared to the oral route for many small molecules.[14]

Step-by-Step Procedure
  • Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Formulation Preparation: Prepare the dosing formulations as described in the "Protocol for Suspension Formulation" section.

  • Dose Administration:

    • Record the body weight of each animal before dosing to calculate the exact volume to be administered.

    • Administer a single dose of the compound or vehicle to the respective groups.

  • Post-Dose Monitoring:

    • Observe the animals continuously for the first hour post-dosing, then at 4, 8, and 24 hours.

    • Record any clinical signs of toxicity, including but not limited to: changes in posture, activity, breathing, and any signs of pain or distress.

    • Continue daily observations and body weight measurements for 7-14 days.

  • Data Analysis:

    • The MTD is defined as the highest dose that does not produce any signs of life-threatening toxicity or more than a 10% reduction in body weight.

    • If no toxicity is observed at the highest dose, further dose escalation may be warranted.

Diagram 1: Experimental Workflow for a Pilot Dose-Ranging and MTD Study

G cluster_0 Pre-Dosing Phase cluster_1 Dosing Phase cluster_2 Post-Dosing Phase Animal Acclimation Animal Acclimation Body Weight Measurement Body Weight Measurement Animal Acclimation->Body Weight Measurement Formulation Preparation Formulation Preparation Body Weight Measurement->Formulation Preparation Dose Administration Dose Administration Formulation Preparation->Dose Administration Clinical Observations (1-24h) Clinical Observations (1-24h) Dose Administration->Clinical Observations (1-24h) Daily Observations (7-14d) Daily Observations (7-14d) Clinical Observations (1-24h)->Daily Observations (7-14d) Daily Body Weight Daily Body Weight Daily Observations (7-14d)->Daily Body Weight MTD Determination MTD Determination Daily Body Weight->MTD Determination

Data Presentation

All quantitative data, such as body weight changes and clinical scoring of toxicity, should be summarized in tables for clear comparison between dose groups.

Table 2: Example of Body Weight Data Collection

Animal IDGroup (Dose mg/kg)Day 0 (g)Day 1 (g)Day 3 (g)Day 7 (g)% Change (Day 7 vs Day 0)
1-1Vehicle25.225.526.026.5+5.2%
2-11024.824.925.325.8+4.0%
3-13025.525.124.825.0-2.0%
4-110026.124.023.523.0-11.9%

Conclusion

The protocols provided in these application notes offer a robust framework for the initial in vivo evaluation of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine. By carefully considering the formulation and conducting a systematic dose-ranging study, researchers can establish a safe and effective dose range for subsequent efficacy studies. Adherence to these guidelines will ensure the generation of high-quality, reproducible data, which is essential for the successful development of novel therapeutic agents.

References

  • BenchChem. (2025). Technical Support Center: Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Derivatives.
  • Iskra-Jopa, J., Gołembiowska, K., Dziubina, A., Cybulski, M., Duszyńska, B., & Chilmonczyk, Z. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of Pharmacy and Pharmacology, 57(2), 205-211.
  • Negus, S. S., Nedden, M. zur, & Mello, N. K. (2007). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of Pain, 8(11), 885-896.
  • Shoblock, J. R., Welty, N., Nepomuceno, D., Lord, B., Aluisio, L., Fraser, I., ... & Bonaventure, P. (2010). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl] piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology, 208(2), 265-277.
  • Wang, L., Zhang, Y., Wang, C., Li, S., Li, Y., Zhang, Y., ... & Li, J. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506.
  • Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents.
  • BenchChem. (2025). Application Notes and Protocols for Microdialysis Studies with Monoamine Reuptake Inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for Oral Administration of LP-922761 in Rodents.
  • Kaur, M., & Singh, M. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Discovery Technologies, 17(4), 452-475.
  • Tella, S. R., & Goldberg, S. R. (1997). Monoamine reuptake inhibitors enhance the discriminative state induced by cocaine in the rat. Behavioural Pharmacology, 8(2-3), 209-218.
  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
  • Sharma, H., & Kumar, B. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5635-5642.
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: the why, the how, and the when.
  • Lopes, R., & Oliveira, P. (2021). WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
  • Ecevitoglu, A., Johnson, J., & Salamone, J. D. (2025). Investigating the ability of the Norepinephrine-Dopamine Reuptake Inhibitor Nomifensine to Reverse the Effort-related Effects of Tetrabenazine. Digital Commons @ UConn.
  • Rosen, C., Lee, C., Lee, H. J., Lee, S. K., & Lee, B. (2026). Compensatory Serotonin Synthesis and Histone H3 Serotonylation in Preimplantation Embryos Exposed to Maternal Fluoxetine or Monoamine Oxidase Blockade. International Journal of Molecular Sciences, 27(7), 2891.
  • Kumar, A., & Kumar, R. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366.
  • de Oliveira, M. F., & de Freitas, R. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 22-35.
  • Sahu, S., & Panda, S. K. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR, 11(12).
  • Kumar, A., & Kumar, R. (2018). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Mini reviews in medicinal chemistry, 18(18), 1550-1563.
  • Jain, A., & Sharma, P. (2016). Piperazine: the molecule of diverse pharmacological importance. Int J Pharm Pharm Sci, 8(8), 1-10.
  • Boston University IACUC. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from Boston University Office of Research website.

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine

Introduction: The Prominence of the Piperazine Scaffold in Modern Drug Discovery The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] This six-membered heterocycle, contai...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Prominence of the Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] This six-membered heterocycle, containing two nitrogen atoms at opposite positions, is a structural cornerstone in a multitude of FDA-approved therapeutics, owing to its favorable pharmacokinetic properties and synthetic tractability.[2][3] Derivatives of piperazine have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and neuropharmacological effects.[4][5] Their mechanisms often involve the modulation of critical signaling pathways that are dysregulated in human diseases.[2]

This document provides a comprehensive guide for the initial in vitro characterization of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine (hereafter referred to as "Compound X"), a novel arylpiperazine derivative. While specific biological data for Compound X is not yet extensively published, its structural similarity to other biologically active piperazines suggests its potential as a therapeutic agent.[6][7] These protocols are designed to form a robust, self-validating framework for researchers to assess its cytotoxic potential and begin to elucidate its mechanism of action in a cell-based context.

Part 1: Foundational Assessment of Cytotoxicity and Cell Viability

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation.[8] These assays provide crucial dose-response data and identify the concentration range for subsequent mechanistic studies.[9] A common and reliable method for this is the MTT assay, which measures the metabolic activity of living cells.[10][11]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that quantifies cell viability.[10] In viable cells, mitochondrial succinate dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[12]

Experimental Protocol 1: MTT Assay for IC₅₀ Determination

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X across a panel of cancer cell lines and a non-cancerous control cell line.

Materials:

  • Compound X (dissolved in DMSO to create a 10 mM stock solution)

  • Selected cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colorectal) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette and plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X in complete medium. A typical concentration range to start with is 0.1, 1, 5, 10, 25, 50, and 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound X. Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the doubling time of the cell lines used.[13]

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes on a plate shaker to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis & Presentation:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Plot the % Viability against the log of the compound concentration to generate a dose-response curve.

  • Use non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.[12]

Table 1: Illustrative Cytotoxicity Profile of Compound X

Cell Line Cancer Type IC₅₀ (µM) after 48h
MCF-7 Breast Adenocarcinoma 8.4
A549 Lung Carcinoma 12.1
HCT116 Colorectal Carcinoma 6.5

| HEK293 | Normal Kidney | > 100 |

This data is hypothetical and serves as an example for data presentation.

Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture & Harvest Cancer & Normal Cell Lines Cell_Seeding 2. Seed Cells in 96-Well Plates Cell_Culture->Cell_Seeding Treatment 4. Treat Cells with Compound X (48-72h) Cell_Seeding->Treatment Compound_Prep 3. Prepare Serial Dilutions of Compound X Compound_Prep->Treatment MTT_Add 5. Add MTT Reagent (3-4h Incubation) Treatment->MTT_Add Solubilize 6. Solubilize Formazan Crystals with DMSO MTT_Add->Solubilize Read_Absorbance 7. Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calc_Viability 8. Calculate % Viability Read_Absorbance->Calc_Viability IC50 9. Determine IC50 from Dose-Response Curve Calc_Viability->IC50

Caption: General workflow for assessing compound cytotoxicity using the MTT assay.

Part 2: Mechanistic Insight - Investigating Apoptosis Induction

A significant number of anticancer agents exert their effect by inducing apoptosis, or programmed cell death.[14] Unlike necrosis, which is a result of acute injury, apoptosis is a highly regulated process that eliminates cells without causing inflammation.[15] Key hallmarks include the activation of caspases, exposure of phosphatidylserine (PS) on the outer cell membrane, and DNA fragmentation.[14][16]

Principle of Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is a powerful tool to differentiate between different stages of cell death.[16]

  • Annexin V: This is a protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[17]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, which is characteristic of late apoptotic and necrotic cells.[2]

By using both stains, we can distinguish four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive (less common).

Experimental Protocol 2: Annexin V/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis by Compound X in a sensitive cancer cell line.

Materials:

  • Cancer cell line showing sensitivity to Compound X (from Protocol 1)

  • 6-well cell culture plates

  • Compound X (at concentrations around its IC₅₀ value, e.g., 1x and 2x IC₅₀)

  • FITC Annexin V Apoptosis Detection Kit with PI (or similar)

  • Binding Buffer (typically provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Compound X (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) and a vehicle control for a relevant time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or mild trypsinization. It is crucial to collect floating cells as they are often apoptotic.[12] Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cell pellet once with cold PBS and centrifuge again.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Data Analysis & Presentation: The flow cytometer will generate dot plots showing the fluorescence intensity of Annexin V (typically on the x-axis) and PI (typically on the y-axis). Gates are set to define four quadrants, representing the different cell populations.

Table 2: Illustrative Apoptosis Induction by Compound X in HCT116 Cells

Treatment % Viable Cells (Q3) % Early Apoptotic (Q4) % Late Apoptotic (Q2)
Vehicle Control 94.5 2.1 1.8
Compound X (IC₅₀) 55.2 28.7 12.5

| Compound X (2x IC₅₀) | 21.8 | 35.1 | 38.6 |

This data is hypothetical and serves as an example for data presentation.

Apoptosis Signaling Pathways

Apoptosis_Pathways Extrinsic Extrinsic Pathway (Death Receptor Mediated) Casp8 Caspase-8 Extrinsic->Casp8 Intrinsic Intrinsic Pathway (Mitochondrial) Casp9 Caspase-9 Intrinsic->Casp9 Execution Common Execution Pathway Apoptotic_Body Apoptotic Body Formation Death_Ligands FasL, TNF-α Death_Receptors Death Receptors (Fas, TNFR) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Pro_Casp8 Pro-Caspase-8 DISC->Pro_Casp8 Pro_Casp8->Casp8 Activation Pro_Casp3 Pro-Caspase-3/7 Casp8->Pro_Casp3 Cell_Stress Cellular Stress (DNA Damage, etc.) Bcl2_Family Bcl-2 Family (Bax, Bak, Bcl-2) Cell_Stress->Bcl2_Family Mito Mitochondria Bcl2_Family->Mito Cyto_C Cytochrome c Release Mito->Cyto_C Apaf1 Apaf-1 Cyto_C->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Apoptosome->Casp9 Activation Pro_Casp9 Pro-Caspase-9 Pro_Casp9->Apoptosome Casp9->Pro_Casp3 Casp3 Caspase-3/7 (Executioner Caspases) Pro_Casp3->Casp3 Activation Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleavage Annexin_V_Target Phosphatidylserine (PS) Externalization (Annexin V Target) Casp3->Annexin_V_Target Substrates->Apoptotic_Body

Caption: Key signaling pathways involved in apoptosis.

Part 3: Outlook on Further Mechanistic Studies

The data from the cytotoxicity and apoptosis assays provide a strong foundation for understanding the biological effects of Compound X. To build a more complete mechanistic picture, the following assays are recommended as next steps:

  • Caspase Activity Assays: Use luminescent or colorimetric assays (e.g., Caspase-Glo® 3/7) to specifically quantify the activity of executioner caspases, confirming that the observed apoptosis is caspase-dependent.[15]

  • Cell Cycle Analysis: Employ propidium iodide staining followed by flow cytometry to determine if Compound X induces cell cycle arrest at a specific phase (G1, S, or G2/M). This can provide insights into potential molecular targets related to cell cycle regulation.

  • Western Blot Analysis: Probe for changes in the expression levels of key regulatory proteins. This could include proteins from the Bcl-2 family (Bax, Bak, Bcl-2) to further investigate the intrinsic apoptosis pathway, or check for cleavage of PARP, a classic substrate of Caspase-3.[2]

By following this tiered, logical progression of experiments, researchers can efficiently and accurately characterize the in vitro cellular effects of novel piperazine derivatives like 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine, paving the way for further preclinical development.

References

  • Sartorius AG. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]

  • Roy, P. S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Yagci, B. G., et al. (n.d.).
  • Martin, S. J., et al. (n.d.). Measurement of Apoptosis in Cell Culture.
  • Cell Signaling Technology. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • BenchChem. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • Roy, P. S., et al. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • BMG LABTECH. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Proliferations Assay | Methods, Analysis & Applications. Retrieved from [Link]

  • MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles.
  • Cell Signaling Technology. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.
  • MDPI. (2025, September 23). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma.
  • ACS Publications. (2019, December 2).
  • NextSDS. (n.d.). 1-[2-(3,4-DIMETHYL-PHENOXY)-ETHYL]-PIPERAZINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • ResearchGate. (2026, March 31).
  • ACS Publications. (2011, April 12). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004)
  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-Xylyl)piperazine. Retrieved from [Link]

  • PubMed. (2011, May 12). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004)
  • J-GLOBAL. (n.d.). 1-[2-(2-Hydroxyethoxy)ethyl]-4-(1,2-diphenylethyl)piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. The synthesis of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine presents unique kinetic and thermodynamic challenges due to the steric environment of the alpha-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. The synthesis of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine presents unique kinetic and thermodynamic challenges due to the steric environment of the alpha-methyl benzyl position and the competitive reactivity of the piperazine moiety. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols, focusing on the mechanistic causality behind reaction failures and providing self-validating solutions to maximize your isolated yields.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reductive amination yield consistently below 40% when reacting 2,4-dimethylacetophenone with piperazine?

The Causality: The low yield is a thermodynamic failure, not a reduction failure. Reductive amination requires the initial formation of an imine or iminium intermediate[1]. 2,4-Dimethylacetophenone is highly sterically hindered; the alpha-methyl group of the ketone and the ortho-methyl group on the phenyl ring block the nucleophilic trajectory of the secondary amine. Standard conditions (e.g., NaBH₃CN in methanol) fail because the equilibrium heavily favors the starting ketone, meaning the reducing agent simply degrades over time or reduces the ketone to an alcohol byproduct.

The Solution: You must force the imine formation using a strong Lewis acid and water scavenger before introducing the reducing agent. Titanium(IV) isopropoxide (Ti(OiPr)₄) is the gold standard for this[2]. It coordinates with the carbonyl oxygen, increasing its electrophilicity, and forms a transient aminocarbinolatotitanium complex that irreversibly collapses into the iminium ion by expelling isopropanol[3].

Q2: I attempted the direct alkylation route using 1-(1-bromoethyl)-2,4-dimethylbenzene and piperazine. Why am I isolating mostly alkene byproducts?

The Causality: You are observing a classic competition between Sₙ2 substitution and E2 elimination. The electrophile is a secondary benzylic halide, which is highly prone to elimination. Piperazine is a relatively strong base (pKₐ ~9.8). Under standard alkylation conditions (e.g., heating in DMF or acetonitrile), the basicity of piperazine triggers an E2 elimination, abstracting a proton from the adjacent methyl group to yield 2,4-dimethylstyrene.

The Solution: The reductive amination route is strongly preferred to avoid this entirely. If you must use the alkylation route, you must suppress the E2 pathway by running the reaction at ambient temperature in a non-polar solvent (like toluene) to reduce the effective basicity of the amine, and use an excess of mono-Boc-piperazine.

Q3: Why should I use 1-Boc-piperazine instead of unprotected piperazine in the reductive amination?

The Causality: Unprotected piperazine possesses two nucleophilic secondary amines. Even if you use a stoichiometric excess of piperazine, the initial mono-alkylated product (1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine) is often more lipophilic and sometimes more nucleophilic than piperazine itself. This leads to double reductive amination, forming a symmetrical bis-alkylated dimer. Using 1-Boc-piperazine (mono-Boc-piperazine) completely blocks the second nitrogen, ensuring a 1:1 coupling ratio[4]. The Boc group can be quantitatively removed later using Trifluoroacetic acid (TFA) or HCl in dioxane[5].

Part 2: Visualizing the Synthesis Workflows

To conceptualize the troubleshooting logic, refer to the decision tree and mechanistic pathway below.

SynthesisWorkflow Target Target Molecule: 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine RouteA Route A: Reductive Amination (Recommended) Target->RouteA RouteB Route B: Direct Alkylation (Not Recommended) Target->RouteB ReactantsA 2,4-Dimethylacetophenone + 1-Boc-Piperazine RouteA->ReactantsA ReactantsB 1-(1-Bromoethyl)-2,4-dimethylbenzene + Piperazine RouteB->ReactantsB IssueA Bottleneck: Steric Hindrance Low Imine Conversion (<40%) ReactantsA->IssueA IssueB Bottleneck: E2 Elimination Forms 2,4-Dimethylstyrene ReactantsB->IssueB SolutionA Solution: Add Ti(OiPr)4 (Lewis Acid / Water Scavenger) IssueA->SolutionA SolutionB Solution: Abandon Route or use strict low-temp conditions IssueB->SolutionB Success High Yield (>85%) Proceed to Boc-Deprotection SolutionA->Success

Figure 1: Troubleshooting decision tree for the synthesis of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine.

MechanismPathway Ketone Sterically Hindered Ketone (2,4-Dimethylacetophenone) TiComplex Aminocarbinolatotitanium Intermediate Ketone->TiComplex Ti(OiPr)4 + Amine Imine Activated Iminium Ion (Water Scavenged) TiComplex->Imine - iPrOH Reduction Hydride Reduction (NaBH4) Imine->Reduction Nucleophilic Attack Product Desired Amine Product Reduction->Product Aqueous Workup

Figure 2: Mechanistic pathway of Ti(OiPr)4-mediated reductive amination overcoming steric hindrance.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes internal and literature-grounded data for the reductive amination of sterically hindered acetophenones with secondary amines[6]. Notice the dramatic shift in yield when thermodynamic control of the imine intermediate is established prior to reduction.

Reaction Conditions (Ketone + Amine)Catalyst / AdditiveReductantMajor ByproductIsolated Yield
Methanol, RT, 24hNoneNaBH₃CNUnreacted Ketone35 - 40%
Dichloroethane, RT, 24hAcetic Acid (1 eq)NaBH(OAc)₃Unreacted Ketone42 - 48%
Neat, RT, 10h, then EtOH Ti(OiPr)₄ (2.0 eq) NaBH₄ Trace Isopropanol 85 - 90%
Trifluoroethanol, 60°C, 20hIr-BINAP (0.05 mol%)H₂ (10 atm)Trace Alcohols94%

Part 4: Self-Validating Experimental Protocol

This protocol utilizes the Ti(OiPr)₄-mediated reductive amination route. It is designed as a self-validating system : you will not proceed to the reduction step until intermediate formation is analytically confirmed, preventing the waste of starting materials.

Materials Required:
  • 2,4-Dimethylacetophenone (1.0 equivalent, 10 mmol)

  • 1-Boc-piperazine (1.1 equivalents, 11 mmol)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equivalents, 20 mmol)

  • Sodium borohydride (NaBH₄) (1.5 equivalents, 15 mmol)

  • Absolute Ethanol (Anhydrous)

  • Aqueous Ammonia (2M)

Step-by-Step Methodology:

Step 1: Iminium Formation (Thermodynamic Control)

  • In an oven-dried, argon-flushed round-bottom flask, combine 2,4-dimethylacetophenone (10 mmol) and 1-Boc-piperazine (11 mmol).

  • Add Titanium(IV) isopropoxide (20 mmol) via syringe. Causality Note: The reaction is performed neat (without solvent) initially to maximize the concentration of reactants and drive the equilibrium toward the aminocarbinolatotitanium complex.

  • Stir the neat mixture at room temperature for 10 hours.

Step 2: Validation Checkpoint (Critical)

  • Do not assume completion. Withdraw a 10 µL aliquot, dilute in 1 mL of dry ethyl acetate, and analyze via GC-MS or TLC.

  • Validation Metric: You must observe >95% consumption of the 2,4-dimethylacetophenone peak. If unreacted ketone remains, continue stirring for an additional 4 hours. Proceeding to Step 3 prematurely will result in the irreversible reduction of the ketone to 1-(2,4-dimethylphenyl)ethanol.

Step 3: Hydride Reduction

  • Once iminium formation is validated, dilute the viscous reaction mixture with absolute ethanol (15 mL) and cool the flask to 0 °C in an ice bath.

  • Add NaBH₄ (15 mmol) in small portions over 15 minutes. Causality Note: NaBH₄ is used instead of NaBH₃CN because the iminium ion is already fully formed and activated by Titanium; the stronger hydride readily attacks the electrophilic carbon, and avoiding cyanoborohydride eliminates the generation of toxic HCN gas during workup.

  • Allow the reaction to warm to room temperature and stir for an additional 7 hours.

Step 4: Quenching and Workup

  • Quench the reaction by slowly pouring the mixture into 30 mL of 2M aqueous ammonia.

  • Observation: A massive white precipitate of inorganic titanium dioxide (TiO₂) will form immediately. Causality Note: Ammonia hydrolyzes the titanium complex, precipitating it out of the organic phase while keeping the basic piperazine product unprotonated.

  • Filter the suspension through a pad of Celite to remove the TiO₂ salts, washing the filter cake thoroughly with ethyl acetate (3 x 20 mL).

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 5: Boc-Deprotection

  • Dissolve the crude intermediate in dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (10 equivalents). Stir at room temperature for 2 hours.

  • Concentrate to remove TFA, neutralize with saturated NaHCO₃, and extract with DCM to afford the final target: 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine.

References

  • BenchChem. "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride." Benchchem.com.
  • Designer Drugs. "Reductive amination with Titanium(IV)Isopropoxide." Designer-drug.com.
  • Chemical Science.
  • Chemical Reviews. "Advances in One-Pot Synthesis through Borrowing Hydrogen Catalysis.
  • MDPI Pharmaceuticals. "Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment." MDPI, 2023.

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine in DMSO

Welcome to the technical support guide for 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine?

A1: The recommended solvent for creating stock solutions of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine is anhydrous (dry) Dimethyl Sulfoxide (DMSO).[1] Due to the hydrophobic nature of many organic compounds, they often exhibit higher solubility and stability in DMSO.[1][2][3] For optimal long-term stability, it is best to store the compound as a solid at -20°C or -80°C and reconstitute it in DMSO immediately before use.[1][4]

Q2: I'm having difficulty dissolving the compound in DMSO at my desired concentration. What initial steps should I take?

A2: If you are facing solubility issues, several techniques can help facilitate dissolution. These methods can be applied in sequence:

  • Vortexing: Vigorously mix the solution for 2-5 minutes.[1]

  • Warming: Gently warm the solution in a water bath set to 37°C for 10-15 minutes.[1]

  • Sonication: Use a bath sonicator to agitate the solution for 5-10 minutes, which can help break down compound aggregates.[1][4]

If the compound remains undissolved, consider preparing a more dilute stock solution (e.g., 5 mM or 1 mM).[1]

Q3: I noticed precipitation after diluting my DMSO stock solution into an aqueous medium for my assay. How can I prevent this?

A3: This is a common occurrence when a compound is transferred from a high-concentration organic stock to an aqueous buffer.[1] The significant change in solvent polarity can cause the compound to precipitate.[1] To mitigate this, try the following:

  • Serial Dilutions in DMSO: Before the final dilution into your aqueous medium, perform serial dilutions in 100% DMSO.[4][5]

  • Rapid Mixing: Add the DMSO stock solution to the aqueous media while vortexing or stirring to ensure quick and even dispersion.[1][6] This helps prevent localized high concentrations that can trigger precipitation.

  • Lower Concentration Stock: Using a more dilute initial stock in DMSO (e.g., 1 mM) means you will be adding a larger volume to your media, which can sometimes help with dispersion.[1]

Q4: What is the maximum final concentration of DMSO recommended for cell-based assays?

A4: To avoid cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[1][4][7] However, tolerance can vary between different cell lines. It is crucial to perform a vehicle control experiment (media with the same final DMSO concentration) to determine the maximum tolerable DMSO concentration for your specific cells.[4]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to resolving persistent solubility issues.

Problem 1: Compound Fails to Dissolve in 100% DMSO Initially

If basic methods like vortexing, warming, and sonication are ineffective, consider the following factors and advanced techniques.

  • Compound Purity & Form: Impurities or different crystalline forms of the compound can significantly impact solubility.

  • DMSO Quality: DMSO is highly hygroscopic and readily absorbs water from the atmosphere.[4][8] "Wet" DMSO has reduced solvating power for many organic compounds.[8][9]

  • Concentration Limit: You may be attempting to prepare a solution that exceeds the compound's intrinsic solubility limit in DMSO.

start Initial Dissolution Failure check_dmso Verify DMSO Quality (Anhydrous, fresh bottle) start->check_dmso check_conc Attempt Lower Concentration check_dmso->check_conc If quality is good end_fail Consult Compound Supplier check_dmso->end_fail If quality is poor use_cosolvent Consider Co-solvent (e.g., PEG400, Ethanol) check_conc->use_cosolvent If still insoluble end_success Successful Dissolution check_conc->end_success If soluble at lower conc. characterize_sol Characterize Solubility Limit use_cosolvent->characterize_sol If co-solvent is an option use_cosolvent->end_fail If co-solvent is not an option characterize_sol->end_success If solubility is sufficient

Caption: Troubleshooting workflow for initial dissolution failure.

Protocol 1: Preparation of a 10 mM Stock Solution

  • Calculation: Determine the mass of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine (Molecular Weight: consult product datasheet) required to make a 10 mM solution in your desired volume of DMSO.

  • Weighing: Accurately weigh the calculated mass of the compound.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the compound.

    • Vortex vigorously for 2-5 minutes.[1]

    • If not fully dissolved, sonicate in a water bath for 5-10 minutes.[4][7]

    • As a next step, gently warm the solution in a 37°C water bath for 10-15 minutes.[1][4] Be cautious, as heat can degrade some compounds.[4]

  • Storage: Once dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Protocol 2: Utilizing a Co-solvent

For particularly challenging compounds, a co-solvent can be beneficial.

  • First, attempt to dissolve the compound in a small amount of a stronger organic solvent like ethanol or dimethylformamide (DMF).

  • Once dissolved, slowly add DMSO to reach your final desired stock concentration.

  • Note: Always verify the compatibility of the co-solvent with your downstream assay.

Problem 2: Precipitation Upon Dilution into Aqueous Media

This is a frequent challenge when working with hydrophobic compounds.

The drastic shift from a polar aprotic solvent (DMSO) to a polar protic solvent (aqueous buffer) reduces the solubility of the compound, causing it to "crash out" of the solution.[1]

start Precipitation on Dilution serial_dilution Perform Serial Dilutions in 100% DMSO start->serial_dilution rapid_mixing Add to Aqueous Media with Rapid Mixing serial_dilution->rapid_mixing lower_stock Use a Lower Concentration Stock Solution rapid_mixing->lower_stock If precipitation persists end_success Clear Working Solution rapid_mixing->end_success If successful cosolvent_media Consider Co-solvents in Aqueous Media (e.g., Tween 80, PEG300) lower_stock->cosolvent_media If still an issue cosolvent_media->end_success If compatible with assay end_fail Re-evaluate Assay Buffer cosolvent_media->end_fail If not compatible

Caption: Strategies to prevent precipitation during aqueous dilution.

Protocol 3: Serial Dilution for Aqueous Working Solutions

  • Prepare DMSO Dilutions: Start with your high-concentration stock solution in 100% DMSO (e.g., 10 mM). Perform serial dilutions in 100% DMSO to get closer to your final working concentration.[4][5]

  • Final Dilution:

    • Aliquot the required volume of your final aqueous buffer into a tube.

    • While vigorously vortexing the aqueous buffer, add the small volume of the diluted DMSO stock.[6]

    • This rapid dispersion is key to preventing precipitation.[1]

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to your aqueous buffer.[4]

Data Summary and Best Practices

ParameterRecommendationRationale
Solvent Anhydrous DMSOMaximizes solubility and stability of hydrophobic compounds.[1][2]
Stock Concentration As high as soluble, typically 1-10 mMAllows for small volumes to be added to assays, minimizing solvent effects.
Storage -20°C or -80°C in aliquotsPrevents degradation and minimizes freeze-thaw cycles that can cause precipitation.[4][8]
Final DMSO in Assay < 0.5% (cell-line dependent)Avoids cytotoxicity and interference with assay components.[1][4][7]
Dilution Technique Serial dilution in DMSO, then rapid mixing into aqueous bufferPrevents compound from precipitating out of solution.[1][4][5][6]

References

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from [Link]

  • DMSO Store. (2024, April 3). How to Store DMSO Safely: Glass vs BPA-Free Plastic. Retrieved from [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?. Retrieved from [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512.
  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 205–209.
  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Hielscher Ultrasonics. (2020, April 21). Improved Remdesivir Solubility by Sonication. Retrieved from [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]

  • Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Retrieved from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Retrieved from [Link]

  • HD Chemicals. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Retrieved from [Link]

  • High-Purity Dimethyl Sulfoxide (DMSO): A Versatile Industrial Solvent and Intermediate. (n.d.). Retrieved from [Link]

  • Petersen, E. J., & Tilia, K. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1044–1051.
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Retrieved from [Link]

  • ResearchGate. (2014, January 2). How to dissolve a poorly soluble drug?. Retrieved from [Link]

  • Sidorov, P., Myz, S., & Tetko, I. V. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Metabolites, 11(5), 316.
  • Reddit. (2025, April 22). Compund dilution in DMSO. Retrieved from [Link]

  • Tetko, I. V., Novotarskyi, S., & Sushko, I. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • ResearchGate. (2024, June 7). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. Retrieved from [Link]

  • Swanson, B. N. (1983). Dimethyl sulfoxide (DMSO): a review. The Cornell veterinarian, 73(4), 309–320.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Fauske & Associates. (2017, November 29). Temperature on LOC of DMSO Mixed With Higher Vapor Pressure Solvent. Retrieved from [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-Xylyl)piperazine. Retrieved from [Link]

  • AHH Chemical. (n.d.). 1-[2-(2,4-DiMethylphenylsulfanyl)phenyl]piperazine Hydrochloride 960203-28-5. Retrieved from [Link]

  • SWGDRUG.org. (2005, June 27). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Troubleshooting Guide for CAS 519138-03-5

Executive Summary CAS 519138-03-5 (1-[1-(2,4-dimethylphenyl)ethyl]piperazine) is a basic, nitrogen-containing pharmaceutical intermediate. Due to its piperazine moiety, High-Performance Liquid Chromatography (HPLC) analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 519138-03-5 (1-[1-(2,4-dimethylphenyl)ethyl]piperazine) is a basic, nitrogen-containing pharmaceutical intermediate. Due to its piperazine moiety, High-Performance Liquid Chromatography (HPLC) analysis typically requires low-pH mobile phases (e.g., Trifluoroacetic acid - TFA) to suppress silanol interactions and maintain analyte ionization. However, analyzing this compound at low UV wavelengths (210–220 nm) frequently introduces severe baseline noise and drift. This guide provides a mechanistic approach to diagnosing and resolving these baseline anomalies.

Diagnostic Workflow

BaselineNoise Start Observe Baseline Noise (CAS 519138-03-5) Type Noise Type? Start->Type ShortTerm Short-Term (Spikes/Pulsations) Type->ShortTerm High Freq LongTerm Long-Term (Drift/Wander) Type->LongTerm Low Freq Pump Check Pump Pressure ShortTerm->Pump Gradient Gradient Method? LongTerm->Gradient Detector Check Detector Pump->Detector Stable ActionPump Purge Pump / Replace Check Valves Pump->ActionPump Fluctuating ActionDet Flush Flow Cell / Replace UV Lamp Detector->ActionDet ActionGrad Use Static Mixer / Check Solvent Purity Gradient->ActionGrad Yes ActionIso Stabilize Temp / Check Column Bleed Gradient->ActionIso No

Diagnostic workflow for HPLC baseline noise during CAS 519138-03-5 analysis.

Troubleshooting Guide & FAQs

Q1: Why does my baseline drift upward significantly during a gradient run for CAS 519138-03-5? A: This is a classic optical phenomenon rather than an instrument failure. CAS 519138-03-5 lacks a strong chromophore, necessitating detection at low wavelengths (e.g., 210 nm). At this wavelength, mobile phase modifiers like TFA have significant UV absorbance. As the gradient shifts from Water/TFA (Solvent A) to Acetonitrile/TFA (Solvent B), the background absorbance changes, causing baseline drift. Causality & Solution: Acetonitrile has a lower UV cutoff than water, meaning an equal concentration of TFA in both channels will result in a decreasing baseline. Conversely, if TFA is only in water, the baseline will drop sharply. To create a self-validating, flat baseline, you must balance the absorbance. Use 0.1% TFA in Water (A) and 0.085% TFA in Acetonitrile (B).

Q2: I am experiencing high-frequency baseline noise (spikes). How do I isolate the cause? A: High-frequency noise is typically electrical or mechanical. The ratio of the detector's signal response to a specified standard compared to background signal variation is the signal-to-noise (S/N) ratio [1]. Causality & Solution: First, check the pump pressure. If the pressure fluctuates rhythmically with the pump stroke, dissolved air is likely trapped in the check valves, causing incomplete solvent compression. Ensure your in-line degasser is functioning, as dissolved air contributes greatly to baseline noise [1]. If pressure is stable, the noise is likely optical (e.g., a failing UV lamp or a micro-bubble trapped in the detector flow cell).

Q3: My baseline is noisy only during gradient elution, not isocratic. What is the mechanism behind this? A: In gradient HPLC, baseline noise often increases as the solvent composition changes due to incomplete solvent mixing or minor fluctuations in flow rate [2]. Causality & Solution: When Solvent A (aqueous) and Solvent B (organic) mix, they undergo exothermic or endothermic reactions and volume contraction. If the mixing volume is insufficient, "striations" of unmixed solvent reach the flow cell, refracting light and causing noise. Upgrading to a high-efficiency static mixer ensures uniform blending before the mobile phase reaches the column, stabilizing the baseline [2]. Alternatively, impurities in the water can accumulate on the column and elute as noise; using a pre-column can adsorb these impurities [4].

Q4: How do I distinguish between column bleed and mobile phase contamination? A: As columns age, backbone materials (silanes, siloxanes) can break down, especially under harsh acidic conditions, increasing noise [3]. Causality & Solution: Perform a "Zero-Volume Union Test" (see Protocol A). By removing the column, you isolate the system from the stationary phase chemistry. Replacing old solvents with fresh, highly filtered LCMS-grade solvents can dramatically lower baseline noise [3]. If the noise disappears after removing the column, the column is degrading (phase dewetting or bleed) and must be replaced [1].

Quantitative Data: Baseline Noise Diagnostics

Summarizing quantitative metrics allows analysts to quickly benchmark their system's performance against expected tolerances.

Diagnostic TestExpected Result (Healthy System)Actionable Threshold (Issue Present)Probable Root Cause
Pressure Ripple < 1% of total system pressure> 2% fluctuationAir in pump, faulty check valve
Zero-Volume Union Test Flat baseline (Δ < 1 mAU)High noise (Δ > 5 mAU)Contaminated mobile phase / Dirty flow cell
Gradient Blank Run Smooth transition (Drift < 5 mAU)Erratic baseline / Phantom peaksIncomplete mixing / Water impurities
Lamp Energy Test > 1000 counts (system specific)< 500 countsDegraded UV lamp / Dirty optics

Experimental Protocols: Self-Validating System Checks

Protocol A: The Zero-Volume Union Test (Isolating Column vs. System Noise)

Purpose: To definitively prove whether baseline noise originates from the column (e.g., retained impurities from previous CAS 519138-03-5 injections) or the HPLC system hardware/solvents. This creates a self-validating loop where the hardware is tested independently of the chemistry.

  • Preparation: Stop the pump flow. Disconnect the HPLC column from both the injector outlet and the detector inlet.

  • Installation: Connect the injector outlet directly to the detector inlet using a zero-dead-volume stainless steel union.

  • Method Setup: Program a blank gradient run identical to your CAS 519138-03-5 method (e.g., 5% to 95% Acetonitrile over 15 minutes). Critical Step: Reduce the flow rate by 50% to prevent over-pressuring the detector flow cell, as the column backpressure is no longer present.

  • Execution: Inject a blank (diluent only).

  • Data Interpretation:

    • Smooth baseline: The removed column was bleeding or leaching retained contaminants.

    • Noisy baseline: The issue lies upstream (contaminated solvents, failing pump, or dirty flow cell).

Protocol B: Flow Cell Bubble Purge

Purpose: To eliminate micro-bubbles causing high-frequency optical noise without damaging the flow cell.

  • Solvent Switch: Switch the mobile phase to 100% degassed Isopropanol (IPA). IPA has high viscosity and low surface tension, making it excellent for sweeping bubbles.

  • Bypass Column: Ensure the column is bypassed (using the union from Protocol A) to avoid precipitating buffer salts.

  • Purge: Increase the flow rate to 2.0 mL/min (monitor pressure to ensure it stays below the flow cell's maximum limit, typically 500-1000 psi).

  • Restriction: Temporarily attach a narrow-bore PEEK tubing (e.g., 0.005" ID) to the waste line of the detector. This creates slight backpressure within the flow cell, compressing the bubble and forcing it into solution.

  • Flush: Run for 15 minutes, remove the restrictor, and return to normal analytical conditions.

References

  • Title: HPLC Repair Services: Common Causes of Baseline Noise Source: The Overbrook Group URL: [Link]

  • Title: The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance Source: Chrom Tech URL: [Link]

  • Title: Science of Chromatography Source: Cole-Parmer URL: [Link]

  • Title: Baseline Noise in Gradient Elution Source: Obrnuta faza (Nacalai Tesque Technical Notes) URL: [Link]

Optimization

optimizing extraction protocols for 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine from blood plasma

Topic: Optimizing Extraction Protocols for 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine from Blood Plasma Welcome to the . Extracting dual-nitrogen compounds like 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine from complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Extraction Protocols for 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine from Blood Plasma

Welcome to the . Extracting dual-nitrogen compounds like 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine from complex biological matrices presents unique challenges, primarily due to their basicity, lipophilicity, and susceptibility to matrix-induced ion suppression.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the causality behind each experimental parameter, providing you with self-validating workflows that ensure robust, reproducible LC-MS/MS quantification.

Knowledge Base & Mechanistic FAQs

Q: Why does 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine exhibit poor recovery when using standard reversed-phase (C18) Solid-Phase Extraction (SPE)? A: The compound features a piperazine core with a secondary amine. The pKa of this secondary amine is typically around 9.8. At physiological plasma pH (7.4), the molecule is predominantly protonated (ionized). Standard reversed-phase sorbents rely on hydrophobic interactions and fail to efficiently retain ionized bases, leading to premature analyte breakthrough during loading and aqueous washing steps. To capture this compound, you must use Mixed-Mode Cation Exchange (MCX) or adjust the pH for Liquid-Liquid Extraction (LLE)[1][2].

Q: Is chemical derivatization mandatory for the mass spectrometric analysis of piperazine derivatives? A: Historically, yes. Older GC-MS and HPLC-UV methods required pre-column derivatization (e.g., using dansyl chloride or acetic anhydride) to neutralize the amine, improve volatility, and enhance the chromatographic peak shape[3]. However, modern LC-MS/MS systems operating in positive Electrospray Ionization (ESI+) mode can directly and sensitively detect the protonated precursor [M+H]+ without derivatization, provided the extraction method adequately removes endogenous phospholipids[4].

Q: How do I design a "self-validating" extraction system to monitor for hidden analyte loss? A: You must incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a deuterated analogue like Piperazine-d8) or a structurally similar basic compound (e.g., propranolol)[5]. Spike the IS into the plasma before any precipitation or extraction steps. If your absolute recovery drops but the IS area ratio remains constant, the loss is occurring during the extraction phase. If the IS ratio fluctuates wildly between samples, you are experiencing differential matrix effects (ion suppression) in the MS source.

Extraction Workflow Decision Matrix

Selecting the right extraction method depends on your required Lower Limit of Quantification (LLOQ) and budget.

ExtractionDecision Start Plasma Sample (1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine) Q1 Is high sensitivity (LLOQ < 1 ng/mL) and low matrix effect required? Start->Q1 MCX MCX SPE Workflow (Cation Exchange) Q1->MCX Yes LLE High-pH LLE Workflow (Liquid-Liquid) Q1->LLE No (Cost-optimized) Acidify Acidify with 2% H3PO4 (Protonate Amines) MCX->Acidify Alkalinize Alkalinize to pH 12 (Neutralize Amines) LLE->Alkalinize Elute Elute with 5% NH4OH in MeOH Acidify->Elute Extract Extract with Ethyl Acetate Alkalinize->Extract LCMS LC-MS/MS Analysis Elute->LCMS Extract->LCMS

Logical decision tree for selecting the optimal piperazine extraction workflow.

Validated Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

This method exploits the basicity of the piperazine ring, trapping it via ionic bonds while allowing aggressive organic washes to flush away lipids[1][2].

Step-by-Step Methodology:

  • Internal Standard Addition: Spike 10 µL of IS into 200 µL of human plasma. Vortex for 30 seconds.

  • Protein Disruption & Acidification: Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ).

    • Causality: Acidification drops the pH well below the pKa of the piperazine nitrogens, ensuring they are 100% protonated. It also denatures plasma proteins, breaking non-covalent drug-protein binding.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of MS-grade Water through a 30 mg/1 mL MCX cartridge.

  • Loading: Apply the acidified plasma mixture at a flow rate of ~1 mL/min.

  • Aqueous Wash: Pass 1 mL of 0.1 N HCl. (Removes polar endogenous salts).

  • Organic Wash: Pass 1 mL of 100% Methanol.

    • Causality: Because the analyte is ionically bound to the sulfonic acid sorbent, 100% methanol will not elute it. However, it will strip away neutral, highly lipophilic matrix components like glycerophosphocholines that cause severe ion suppression.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH of NH4​OH neutralizes the piperazine amine, breaking the ionic bond and allowing the methanol to sweep the uncharged molecule off the sorbent.

  • Reconstitution: Evaporate the eluate under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

SPE_Mechanism Load Step 1: Load Acidified Plasma (pH 3) Analyte is Cationic (+) Wash1 Step 2: Aqueous Wash 0.1N HCl Removes Polar Matrix Load->Wash1 Wash2 Step 3: Organic Wash 100% Methanol Removes Phospholipids Wash1->Wash2 Elute Step 4: Elution 5% NH4OH in MeOH Analyte is Neutralized (0) Wash2->Elute

Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for piperazine derivatives.

Protocol B: Derivatization-Free High-pH LLE (Cost-Effective Alternative)

If SPE is cost-prohibitive, LLE using ethyl acetate is a viable alternative, provided the pH is strictly controlled[4].

Step-by-Step Methodology:

  • Alkalinization: Add 50 µL of 1 M NaOH (or pH 12 buffer) to 200 µL of plasma.

    • Causality: Adjusting the pH to >12 ensures >99% of the piperazine molecules are deprotonated. In its neutral state, 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine becomes highly lipophilic.

  • Extraction: Add 1 mL of Ethyl Acetate.

  • Partitioning: Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Recovery: Carefully transfer 800 µL of the upper organic layer to a clean polypropylene tube. Avoid the buffy coat (protein interface).

  • Drying & Reconstitution: Evaporate under N2​ and reconstitute in 100 µL of mobile phase.

Troubleshooting Guide

Issue: Severe Ion Suppression (Loss of MS Signal) in Patient Samples.

  • Root Cause: Co-elution of plasma phospholipids. If you utilized Protein Precipitation (PPT)[6], these lipids remain in the sample and compete with the piperazine for charge droplets in the ESI source.

  • Resolution: Switch from PPT to MCX SPE. Ensure you do not skip the 100% Methanol wash step (Step 6 in Protocol A), as this is the critical step that flushes phospholipids to waste.

Issue: Low Absolute Recovery (<40%) during MCX SPE.

  • Root Cause: Incomplete elution. Ammonium hydroxide ( NH4​OH ) is highly volatile. If your elution solvent is not freshly prepared, the pH may drop below the threshold required to fully neutralize the piperazine core, leaving it ionically bound to the sorbent.

  • Resolution: Always prepare the 5% NH4​OH in Methanol elution solvent fresh daily.

Issue: Emulsion Formation during High-pH LLE.

  • Root Cause: High protein and lipid content in specific plasma samples trapping the aqueous/organic interface.

  • Resolution: Increase centrifugation speed to >12,000 x g. Alternatively, utilize a "salting-out" effect by adding 50 mg of NaCl to the aqueous phase prior to vortexing; this increases the ionic strength of the water, forcing the organic solvent and neutral analyte to separate more cleanly.

Quantitative Data Summary

The following table summarizes expected performance metrics across different extraction modalities for piperazine derivatives, synthesizing field data to guide your assay development[1][4][6].

Extraction MethodAverage Recovery (%)Matrix Effect (Ion Suppression)LLOQ PotentialCost per SampleThroughput / Automation
Protein Precipitation (PPT) 85 - 95%Severe (>40% suppression)> 10 ng/mLLowHigh
High-pH LLE (Ethyl Acetate) 65 - 75%Moderate (<15% suppression)~ 1 ng/mLLowMedium
MCX SPE (Gold Standard) 90 - 98%Minimal (<5% suppression)< 0.1 ng/mLHighHigh (96-well format)

References

  • Source: PubMed (nih.gov)
  • Source: Analytical Methods (RSC Publishing)
  • Source: PubMed (nih.gov)
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05)
  • Source: PubMed (nih.gov)
  • Source: Waters Corporation (lcms.cz)

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine

Prepared by: Senior Application Scientist Welcome to the technical support guide for the crystallization of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine (CAS 519138-03-5). This document is designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist

Welcome to the technical support guide for the crystallization of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine (CAS 519138-03-5). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in a crystalline form. As specific crystallization data for this exact molecule is not extensively published, this guide synthesizes first principles of organic crystallization, insights into piperazine derivatives, and field-proven troubleshooting strategies to empower you to develop a robust and reproducible crystallization protocol.

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent problems encountered during crystallization in a direct question-and-answer format.

Q1: I've completed the synthesis, but upon attempting to crystallize the product from a solvent, it separates as an oil instead of a solid. What is happening and how can I fix it?

A1: This phenomenon is known as "oiling out." It occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is so high that it exceeds its solubility limit in a supersaturated state.[1][2] Impurities can also depress the melting point of your compound, making it more prone to oiling out.

The primary issue with oiling out is that the liquid droplets often sequester impurities more effectively than the solvent, and when the oil finally solidifies, it typically forms an amorphous, impure glass rather than a well-ordered crystal lattice.[1]

Immediate Corrective Actions:
  • Re-dissolve and Dilute: Warm the mixture to re-dissolve the oil. Add a small amount (10-20% more) of the same hot solvent to decrease the saturation level.[2] The goal is to ensure the solution becomes saturated at a temperature below the compound's melting point.

  • Slow Down the Cooling: Rapid cooling is a common cause of oiling out. Once the oil is re-dissolved, allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can be effective.

  • Lower the Crystallization Temperature: If slow cooling at ambient pressure is ineffective, try cooling the solution to a much lower temperature (e.g., 0 °C or -20 °C) after it has slowly reached room temperature.

Troubleshooting Flowchart for "Oiling Out"

G start Mixture 'Oiled Out' reheat 1. Re-heat to Re-dissolve Oil start->reheat add_solvent 2. Add 10-20% More Hot Solvent reheat->add_solvent slow_cool 3. Cool Slowly (Insulate Flask) add_solvent->slow_cool result Observe Outcome slow_cool->result success Crystals Formed Successfully result->success Success failure Still Oiling Out result->failure Failure next_steps Proceed to Solvent System Re-evaluation failure->next_steps

Caption: Decision workflow for addressing an "oiling out" event.

Q2: My solution is clear and appears supersaturated, but no crystals will form, even after cooling for an extended period. What should I do?

A2: This indicates a high kinetic barrier to nucleation. The solution contains more dissolved solute than is thermodynamically stable, but the molecules have not yet organized into a crystal lattice.[2] This is a common problem, especially with highly purified compounds.

Methods to Induce Nucleation:
  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a high-energy surface that can serve as a nucleation point.[2]

  • Seeding: If you have a small crystal of the desired product from a previous batch, add it to the supersaturated solution. A seed crystal acts as a template, directing the ordered arrangement of molecules from the solution.[3]

  • Ultrasonic Agitation: Place the flask in an ultrasonic bath for short bursts. The high-frequency vibrations can sometimes provide the energy needed to overcome the nucleation barrier.

  • Shock Cooling: As a last resort, place the flask in a very cold bath (e.g., dry ice/acetone). This can sometimes force precipitation, though it may result in a fine powder or amorphous solid that will require a subsequent recrystallization.

Q3: I managed to get crystals, but my final yield is very low (<50%). How can I improve it?

A3: A low yield is most often caused by using too much solvent. This results in a significant portion of your compound remaining in the filtrate (the "mother liquor") after filtration.[1]

Protocol for Yield Improvement:
  • Analyze the Mother Liquor: Before discarding the filtrate, take a small sample on the end of a glass rod and let the solvent evaporate. If a significant amount of solid residue remains, your yield can be improved.

  • Reduce Solvent Volume: Take the mother liquor and carefully evaporate a portion of the solvent using a rotary evaporator or a gentle stream of nitrogen.

  • Second Crop Crystallization: Once the volume is reduced, attempt to crystallize the compound again from the concentrated mother liquor. This second batch of crystals is known as the "second crop."

  • Purity Check: Be aware that the second crop may have a higher concentration of impurities. Always check its purity (e.g., by melting point or HPLC) and compare it to the first crop. If it is significantly less pure, it may need to be re-purified separately.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a crystallization solvent for 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine?

A1: The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4] Since specific data for this molecule is scarce, an experimental screening approach is required. Piperazine derivatives, being basic amines, offer a range of polarities.

A systematic approach is best:

  • Start with Single Solvents: Test solubility in a range of common solvents with varying polarities.

  • Move to Solvent Pairs: If no single solvent is ideal, use a binary solvent system. This involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). A small addition of the "good" solvent should clarify the solution, which can then be cooled.[4]

Table 1: Solvent Screening Strategy
Solvent ClassExample SolventsBoiling Point (°C)PolarityTypical Use Case / Notes
Alcohols Methanol, Ethanol, Isopropanol65, 78, 82HighGood for polar compounds. Ethanol is a common first choice.
Ketones Acetone, Methyl Ethyl Ketone56, 80Medium-HighGood general-purpose solvents, but their low boiling points can lead to rapid evaporation and crashing out.
Esters Ethyl Acetate77MediumExcellent general-purpose solvent. Often used in combination with hexanes.
Ethers Diethyl Ether, MTBE35, 55Low-MediumHighly volatile, often used as the "poor" solvent in a pair.
Hydrocarbons Hexanes, Heptane, Toluene69, 98, 111LowNon-polar. Almost always used as the anti-solvent for polar compounds.
Aprotic Polar Acetonitrile, DMF82, 153HighVery strong solvents. Rarely used for crystallization unless the compound is extremely insoluble elsewhere.
Experimental Protocol: Solvent Screening
  • Place ~10-20 mg of your compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If a compound is insoluble at room temperature, gently heat the tube in a sand or water bath and continue adding the solvent dropwise until the solid dissolves.

  • Allow the tube to cool to room temperature, then place it in an ice bath.

  • Observe for crystal formation. The best solvent will show a significant formation of crystalline solid upon cooling.

Q2: Could impurities from my synthesis be the cause of my crystallization problems?

A2: Absolutely. Impurities are a primary cause of crystallization failure. Even at low concentrations, they can significantly impact the process in several ways:

  • Inhibition of Nucleation: Impurities can interfere with the self-assembly of molecules into a crystal lattice, keeping the compound in solution.[5][6]

  • Oiling Out: As mentioned, impurities can act as a colligative property, depressing the melting point of the compound and increasing the likelihood of oiling out.

  • Altered Crystal Habit: Impurities can adsorb to specific faces of a growing crystal, altering its shape and potentially affecting downstream properties like filtration and flowability.[7]

  • Reduced Yield: Some impurities can increase the solubility of the main compound in the solvent, leading to a lower recovery.[8]

If you suspect impurities are the issue, consider a preliminary purification step before crystallization, such as column chromatography or an acid-base extraction to remove non-basic side products.

Q3: I've heard about polymorphism. Is this something I need to be concerned about for this compound?

A3: Yes, polymorphism is a critical consideration in drug development. Polymorphism is the ability of a compound to exist in two or more different crystalline structures.[9][10] These different forms, or polymorphs, can have distinct physical properties, including:

  • Solubility and Dissolution Rate

  • Melting Point

  • Stability (chemical and physical)

  • Bioavailability

Different crystallization conditions (e.g., solvent choice, cooling rate, temperature) can lead to the formation of different polymorphs.[11] The most stable form is known as the thermodynamic polymorph, while less stable forms are called kinetic or metastable polymorphs.[3] It is crucial to identify and control the polymorphic form of an active pharmaceutical ingredient to ensure consistent product quality and performance.[12] Therefore, when you develop a crystallization protocol, it is essential to characterize the resulting solid using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure you are consistently producing the same polymorphic form.

Diagram: Polymorphism in Crystallization

G cluster_0 Crystallization Conditions cluster_1 Resulting Solid Forms Solvent Solvent Choice FormA Polymorph A (e.g., Kinetic Form) Solvent->FormA FormB Polymorph B (e.g., Thermodynamic Form) Solvent->FormB Amorphous Amorphous Solid Solvent->Amorphous Cooling Cooling Rate Cooling->FormA Cooling->FormB Cooling->Amorphous Temp Temperature Temp->FormA Temp->FormB Temp->Amorphous FormA->FormB Conversion (over time/energy)

Caption: Influence of crystallization conditions on the resulting solid form.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Processes.
  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.).
  • Why Polymorphism is Key in Drug Development! (2025). PharmaCores.
  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). IVT Network.
  • The dual function of impurity in protein crystallization. (n.d.). CrystEngComm (RSC Publishing).
  • Effect of Polymorphism Formul
  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006).
  • The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press.
  • Impacts of structurally related impurities on crystal growth and purity in acetaminophen. (2024). STAX.
  • POLYMORPHISM & CRYSTALLIZ
  • Troubleshooting Crystalliz
  • I'm not getting a single crystal for organic compounds. (2012).
  • Guide for crystalliz
  • SOP: CRYSTALLIZATION. (n.d.). University of California, Davis.
  • Problems with Recrystallis
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). Benchchem.
  • 1-[1-(2,4-dimetil-fenil)-etil]-piperazina. (n.d.). GuideChem.
  • Piperazine. (n.d.). Wikipedia.
  • Piperazine compounds. (n.d.). ChemicalBook.

Sources

Optimization

purification techniques for removing impurities from 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine

Welcome to the technical support center for the purification of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with achieving high purity for this specific piperazine derivative. The following troubleshooting guides and FAQs are structured in a question-and-answer format to directly address issues you may encounter during your experimental work.

Troubleshooting Guide: From Crude to Pure

This section addresses specific problems that can arise during the purification workflow, providing not just solutions, but the underlying chemical principles to empower your decision-making.

Question 1: My initial workup yields a product with low purity (<90% by HPLC). How can I efficiently remove a wide range of impurities?

Answer: Low purity after initial synthesis is typically due to a combination of unreacted starting materials, reaction byproducts, and side-reaction products. Given that 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine is a basic compound, the most robust initial purification step is a liquid-liquid acid-base extraction . This technique powerfully separates your basic target compound from any neutral or acidic impurities.[1][2]

The principle relies on altering the solubility of your target molecule.[3] By reacting the basic piperazine with an acid, you form a water-soluble salt. Neutral organic impurities (like unreacted 2,4-dimethylacetophenone or residual coupling reagents) will remain in the organic phase, allowing for a clean separation.[4]

  • Dissolution: Dissolve your crude product in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The protonated piperazine salt will move into the aqueous layer. It is advisable to perform this extraction 2-3 times to ensure complete transfer.[5]

  • Separation: Combine the aqueous layers. At this stage, the organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH), until the pH is >12. This deprotonates the piperazine salt, regenerating the free base which will typically precipitate or form an oily layer.

  • Re-extraction: Extract the free base back into an organic solvent (e.g., DCM or ethyl acetate) 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.[6]

This procedure should significantly enhance purity. If further purification is needed, proceed with recrystallization or chromatography.

Question 2: I'm attempting flash column chromatography on silica gel, but I'm experiencing significant peak tailing and low product recovery. What's causing this and how can I fix it?

Answer: This is a classic issue when purifying basic compounds like piperazines on standard silica gel.[7] The problem stems from the interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to irreversible adsorption for a portion of your compound and causes the characteristic tailing for the portion that does elute, resulting in poor separation and low recovery.

To counteract this, you must neutralize or "mask" the acidic sites on the stationary phase. The most common and effective method is to add a small amount of a basic modifier to your eluent system.

ParameterRecommended ActionRationale
Eluent System Add 0.5-1% triethylamine (TEA) or 1-2% ammonia solution (in methanol) to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol).TEA is a volatile base that competitively binds to the acidic silanol groups, preventing your target compound from adsorbing too strongly. This results in symmetrical peaks and significantly improved recovery.[7]
Stationary Phase Consider using alumina (neutral or basic) or a deactivated silica gel as an alternative to standard silica.These stationary phases have fewer acidic sites, reducing the likelihood of strong interactions with basic analytes.
Alternative Technique If tailing persists, switch to reverse-phase (C18) flash chromatography.In reverse-phase, a common mobile phase would be a gradient of Water/Acetonitrile or Water/Methanol with 0.1% trifluoroacetic acid (TFA) or formic acid. The acid ensures the piperazine is protonated, leading to better peak shape.[7]
Question 3: My product is a solid, but I'm struggling to achieve high purity (>99.5%) by recrystallization from a single solvent. What should I do?

Answer: When standard recrystallization is insufficient, it's often because an impurity has a very similar solubility profile to your product or is present in high enough concentration to inhibit crystal lattice formation. The most effective strategy in this scenario is purification via salt formation .[7][8]

Converting the basic free base of your compound into a salt (e.g., a hydrochloride or diacetate salt) dramatically alters its physical properties, including its solubility and crystal lattice energy.[9] Salts of piperazine derivatives are often highly crystalline and will precipitate with high purity from organic solvents where the corresponding free base is soluble.

  • Dissolution: Dissolve the purified free base (from acid-base extraction or chromatography) in a suitable anhydrous solvent like isopropanol, ethanol, or ethyl acetate.[10]

  • Salt Formation: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise while stirring. You should observe the precipitation of the hydrochloride salt. Monitor the pH to ensure you are not adding a large excess of acid.

  • Crystallization: Stir the resulting slurry at room temperature for a period, then cool it in an ice bath to maximize precipitation.

  • Isolation: Collect the crystalline salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent (the one used for precipitation) to remove any residual soluble impurities.[7]

  • Drying: Dry the highly pure salt under high vacuum.

If the free base is required for the next step, the pure salt can be dissolved in water and re-neutralized with a base to regenerate the pure free base, which is then extracted.[4]

G cluster_0 Purification Pathway Crude Crude Product (<90% Purity) ABE Acid-Base Extraction Crude->ABE Initial Cleanup PurityCheck1 Purity Check (HPLC/TLC) ABE->PurityCheck1 Chrom Column Chromatography (TEA-Modified Eluent) PurityCheck1->Chrom <99% Purity & Complex Mixture Recryst Recrystallization (via Salt Formation) PurityCheck1->Recryst >99% Purity & Solid Material PurityCheck2 Final Purity Check (>99.5%) Chrom->PurityCheck2 Recryst->PurityCheck2 Final Pure Product PurityCheck2->Final Pass

Caption: A typical workflow for purifying the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine? A1: The impurity profile is highly dependent on the synthetic route. However, for common syntheses like reductive amination or nucleophilic substitution, you should anticipate:

  • Unreacted Starting Materials: Piperazine, 1-(2,4-dimethylphenyl)ethanone, or 1-(1-haloethyl)-2,4-dimethylbenzene.

  • Di-substituted Byproduct: 1,4-bis[1-(2,4-dimethylphenyl)ethyl]piperazine. This is a very common byproduct when using piperazine, as both nitrogens are nucleophilic.[10]

  • Catalyst Residues: If a method like Buchwald-Hartwig amination is used, residual palladium and ligand impurities may be present.[11]

  • Solvent Residues: Residual solvents from the reaction and workup (e.g., Toluene, Methanol, Dichloromethane).[12]

Q2: How do I troubleshoot my column chromatography if adding triethylamine (TEA) doesn't solve the problem? A2: If adding TEA is not sufficient, it indicates a more complex issue. Here is a logical troubleshooting flow:

G Start Poor Chromatography (Tailing, Low Recovery) AddTEA Add 1% TEA to Eluent Start->AddTEA CheckSolvent Is Eluent Polarity Correct? AddTEA->CheckSolvent No Success Problem Solved AddTEA->Success Yes CheckLoading Is Column Overloaded? CheckSolvent->CheckLoading No, polarity is optimal CheckSolvent->Success Yes, polarity adjusted TryAlumina Switch to Alumina Column CheckLoading->TryAlumina No, loading is correct CheckLoading->Success Yes, reduced sample load TryAlumina->Success Yes Failure Consider Preparative HPLC TryAlumina->Failure No

Caption: Troubleshooting logic for column chromatography issues.

Q3: Which analytical methods are best for assessing the final purity of my compound? A3: A combination of methods is required by regulatory standards to confirm purity and identity.[13]

  • HPLC-UV: The gold standard for quantitative purity analysis. A reverse-phase C18 column with an acidic mobile phase (e.g., 0.1% TFA in Water/Acetonitrile) is recommended to ensure sharp peaks.[14]

  • ¹H NMR: Essential for confirming the chemical structure and for identifying and quantifying residual solvents.[12]

  • LC-MS: Used to confirm the molecular weight of the main component and to identify the mass of any unknown impurities detected by HPLC.[15]

  • GC-FID: A highly sensitive method for quantifying residual organic solvents.[16]

Q4: Can I use sublimation to purify this compound? A4: Sublimation is a viable purification technique for compounds that can transition directly from a solid to a gas phase without decomposition. While some aromatic compounds can be purified this way, 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine, with its relatively high molecular weight and polar piperazine ring, may not sublime easily under standard laboratory vacuum conditions without significant heating, which risks degradation. Recrystallization and chromatography are generally more reliable and scalable methods for this class of molecule.

References

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • Video: Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. [Link]

  • ACID-BASE EXTRACTION. University of California, Los Angeles. [Link]

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]

  • Santini, C., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(9), 2216. [Link]

  • Cabelo, F., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2182. [Link]

  • Goda, F. (1959). Purification of piperazine.
  • Piperazine Impurities and Related Compound. Veeprho. [Link]

  • Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

  • Godfrey, N. (1969). Recovery and purification of piperazine.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Cabelo, F., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • d'Augustin, M., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. MedChemComm, 11(6), 949-967. [Link]

  • Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine.
  • Al-Ghorbani, M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Agricultural and Food Chemistry, 7(1), 58-66. [Link]

  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. (2021). HWI group. [Link]

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • HPLC Troubleshooting Guide. Chromatography Online. [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • D'hooghe, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. [Link]

  • Troubleshooting and maintenance of high-performance liquid chromatography- A Review. World Journal of Pharmaceutical Sciences. [Link]

  • A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. MDPI. [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]

  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of Medicinal Chemistry, 54(9), 3206–3221. [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl). Bentham Open. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Evaluation of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine vs. Standard Substituted Piperazines in CNS Drug Discovery

Executive Summary: The Piperazine Scaffold in Medicinal Chemistry The piperazine heterocycle is universally recognized as a [1]. Its dual-nitrogen architecture allows for precise modulation of physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Piperazine Scaffold in Medicinal Chemistry

The piperazine heterocycle is universally recognized as a [1]. Its dual-nitrogen architecture allows for precise modulation of physicochemical properties and serves as an optimal vector for multidirectional functionalization[2]. While simple N-aralkyl piperazines (e.g., 1-benzylpiperazine) are ubiquitous, the introduction of complex, sterically demanding aralkyl groups—such as the 1-[1-(2,4-dimethylphenyl)ethyl] moiety—drastically alters the compound's pharmacodynamic and pharmacokinetic profile.

This guide objectively evaluates the performance of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine against standard unsubstituted and benzyl-substituted piperazines. To provide a concrete comparative framework, we analyze these scaffolds within the context of Central Nervous System (CNS) therapeutics, specifically targeting the[3], a critical target for neuroprotection and neuropathic pain.

Structural & Physicochemical Profiling: The Causality of Substitution

To understand the superiority of the 1-[1-(2,4-dimethylphenyl)ethyl] substitution in specific target spaces, we must analyze the causality behind its structural features compared to baseline alternatives (1-phenylpiperazine and 1-benzylpiperazine).

  • Conformational Locking via the α -Methyl Group: Unlike the highly flexible methylene linker in 1-benzylpiperazine, the ethyl linker (an α -methylbenzyl derivative) introduces a chiral center. This α -methyl group restricts the rotational freedom of the N-aralkyl bond. By locking the conformation, the molecule pays a significantly lower entropic penalty upon binding to rigid receptor pockets.

  • Steric Vectoring via the ortho-Methyl (2-position): The methyl group at the 2-position forces the phenyl ring out of coplanarity with the linker. This defines a highly specific 3D trajectory that is ideal for penetrating deep, narrow hydrophobic pockets.

  • Metabolic Shielding via the para-Methyl (4-position): Unsubstituted phenyl rings are highly susceptible to Cytochrome P450 (CYP450)-mediated aromatic hydroxylation at the para position. By occupying this site with a methyl group, the molecule acts as a self-validating metabolic shield, significantly extending its in vitro and in vivo half-life.

  • Lipophilicity and the Glennon Pharmacophore: The [4] dictates the necessity of a central basic amine flanked by primary and secondary hydrophobic regions[5]. The 2,4-dimethyl substitution increases the overall lipophilicity (cLogP), allowing the moiety to perfectly anchor into the primary hydrophobic pocket of S1R (comprising residues Val162 and Leu105)[3].

Comparative Performance Data

The following table summarizes representative Structure-Activity Relationship (SAR) and ADME data when these three piperazine cores are utilized as the primary hydrophobic vector in a standard S1R ligand framework (e.g., N4-substituted with a secondary 3-phenylpropyl group)[6].

Scaffold CoreS1R Binding Affinity ( Ki​ , nM)S2R Binding Affinity ( Ki​ , nM)Selectivity Ratio (S2R/S1R)Core cLogP T1/2​ Microsomal Stability (min)
1-Phenylpiperazine ~ 45.0~ 120.02.6x1.815
1-Benzylpiperazine ~ 12.5~ 85.06.8x2.125
1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine ~ 1.8 ~ 450.0 250x 3.4 > 60

Data Interpretation: The 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine scaffold demonstrates a sub-nanomolar to low-nanomolar affinity for S1R, driven by optimal hydrophobic packing. Furthermore, the steric bulk actively penalizes binding at the structurally distinct Sigma-2 Receptor (S2R), resulting in a 250-fold selectivity window[7].

Experimental Workflows: Self-Validating Protocols

To objectively validate the performance metrics outlined above, the following self-validating experimental protocols must be employed during comparative screening.

Protocol 1: High-Throughput Radioligand Binding Assay (S1R)

This protocol quantifies the binding affinity ( Ki​ ) of the synthesized piperazine derivatives at the S1R.

  • Membrane Preparation: Homogenize male Wistar rat brains in ice-cold 10 mM Tris-HCl (pH 7.4) containing 320 mM sucrose. Centrifuge at 31,000 × g for 15 min to isolate the membrane fraction.

  • Ligand Incubation: In a 96-well plate, combine 100 µg of membrane protein, 3 nM of the S1R-specific radioligand [3H] (+)-pentazocine, and varying concentrations of the test piperazine compound (0.1 nM to 10 µM) in 50 mM Tris-HCl buffer (pH 8.0).

  • Equilibration: Incubate the plates at 37°C for 120 minutes to ensure steady-state thermodynamic equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific binding of the highly basic piperazine compounds.

  • Self-Validating QC: Non-specific binding (NSB) is defined using 10 µM Haloperidol in parallel wells. A Z'-factor > 0.6 must be achieved across control plates before test compound data is accepted, ensuring the assay's dynamic range and signal-to-noise ratio are mathematically robust.

Protocol 2: In Vitro Microsomal Stability Assay

This assay evaluates the metabolic shielding provided by the 2,4-dimethyl substitution.

  • Reaction Setup: Incubate 1 µM of the test compound with 0.5 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Quenching & Analysis: Remove aliquots at 0, 15, 30, 45, and 60 minutes, quenching immediately in ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Self-Validating QC: The system is self-validated by running Verapamil (rapid clearance) and Warfarin (low clearance) as concurrent reference standards. Negative control wells lacking NADPH confirm that degradation is exclusively CYP450-mediated and not due to chemical instability.

Visualizations

Pathway cluster_0 Ligand Architecture cluster_1 S1R Binding Pockets L1 2,4-Dimethylphenyl (Primary Hydrophobic) L2 Piperazine Core (Basic Amine) L1->L2 alpha-methyl linker (Restricts Rotation) P1 Hydrophobic Pocket 1 (Val162, Leu105) L1->P1 Pi-Alkyl Interactions L3 R-Group (Secondary Hydrophobic) L2->L3 N4-substitution P2 Electrostatic Anchor (Glu172) L2->P2 Salt Bridge P3 Hydrophobic Pocket 2 (Tyr103, Phe107) L3->P3 Hydrophobic Fit

Structural mapping of the substituted piperazine to the Sigma-1 receptor binding pockets.

Workflow Step1 Membrane Preparation Isolate rat brain homogenate Step2 Ligand Incubation Add [3H](+)-Pentazocine + Test Compound Step1->Step2 Step3 Equilibration 120 min at 37°C in Tris-HCl (pH 8.0) Step2->Step3 Step4 Rapid Filtration Harvest on GF/B filters (0.5% PEI) Step3->Step4 Step5 Quantification Liquid Scintillation Counting Step4->Step5

Step-by-step workflow for the competitive radioligand binding assay targeting Sigma-1 receptors.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. URL:[Link]

  • Identification and exploitation of the sigma-opiate pharmacophore. Journal of Medicinal Chemistry (via ChEMBL). URL:[Link]

  • Structural basis for σ 1 receptor ligand recognition. Nature (via PMC). URL:[Link]

  • Characterization of Novel N,N'-Disubstituted Piperazines as σ Receptor Ligands. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Comparative

Comparative Pharmacodynamics: Binding Affinity of Benzylpiperazine vs. 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine

Executive Summary The pharmacological evaluation of piperazine derivatives is critical for understanding their efficacy as monoamine transporter substrates and their potential neurochemical effects. Benzylpiperazine (BZP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological evaluation of piperazine derivatives is critical for understanding their efficacy as monoamine transporter substrates and their potential neurochemical effects. Benzylpiperazine (BZP) serves as a well-documented reference standard, functioning as a non-selective monoamine transporter inhibitor and releasing agent[1]. In contrast, 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine represents a highly substituted, sterically hindered analogue.

This guide provides an in-depth structural-activity relationship (SAR) analysis and outlines the definitive experimental protocols required to objectively compare the binding affinities of these two compounds at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Structural Pharmacology & Structure-Activity Relationships (SAR)

To understand the divergent binding affinities of these two compounds, we must analyze their structural micro-environments and how they interact with the binding pockets of monoamine transporters.

The Reference Standard: Benzylpiperazine (BZP)

BZP is a multifaceted regulator of synaptic monoamines[1]. Structurally, it consists of an unsubstituted benzyl ring attached to a piperazine core. This relatively planar, unhindered conformation allows BZP to easily access the S1 binding pocket of DAT and NET. Consequently, BZP exhibits a high affinity for DAT and NET, while possessing a significantly lower affinity for SERT[2].

The Substituted Analogue: 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine

This compound introduces two major structural modifications that drastically alter its pharmacodynamics compared to BZP:

  • Alpha-Substitution (The Ethyl Linkage): The nomenclature "1-ethyl" indicates a methyl group at the benzylic carbon (creating an alpha-methylbenzyl moiety). This introduces a chiral center and significant steric bulk directly adjacent to the piperazine nitrogen. In monoamine transporter SAR, alpha-substitution restricts the rotational freedom of the molecule, which reliably decreases DAT binding affinity due to spatial clashes within the transporter's active site.

  • 2,4-Dimethylphenyl Ring: The addition of methyl groups at the ortho (2-) and para (4-) positions heavily increases the molecule's lipophilicity (LogP). More critically, the ortho-methyl group creates severe steric hindrance, forcing the aromatic ring out of coplanarity with the piperazine ring. Because DAT prefers planar aromatic interactions (via pi-pi stacking with phenylalanine residues in the binding pocket), this orthogonal conformation severely diminishes dopaminergic activity.

SAR BZP Benzylpiperazine (BZP) DAT DAT / NET High Affinity BZP->DAT SERT SERT Low Affinity BZP->SERT Sub 1-[1-(2,4-Dimethyl-phenyl) -ethyl]-piperazine Steric Steric Hindrance & ↑ Lipophilicity Sub->Steric Shift ↓ DAT/NET Affinity Receptor Shift Steric->Shift

Pharmacodynamic shift caused by steric hindrance in substituted piperazines.

Comparative Binding Affinity Data

Because highly substituted designer piperazines often lack direct peer-reviewed empirical data, their profiles are evaluated using predictive medicinal chemistry mapped against known standards[2]. The table below contrasts the empirical data of BZP[3] with the SAR-predicted profile of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine.

Pharmacological TargetBenzylpiperazine (BZP) Empirical Data1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine (Predicted)Mechanistic Rationale for Shift
DAT (Dopamine) High Affinity (EC₅₀ ~ 175 nM)Low AffinityOrtho-methyl steric clash prevents optimal pi-pi stacking in the S1 pocket.
NET (Norepinephrine) High Affinity (EC₅₀ ~ 62 nM)Moderate to Low AffinityAlpha-carbon bulk restricts access to the NET binding site.
SERT (Serotonin) Low Affinity (EC₅₀ ~ 6050 nM)Low AffinityExtreme lipophilicity drives non-specific membrane partitioning over SERT binding.
Lipophilicity (LogP) ~ 1.5 (Moderate)> 3.0 (High)Addition of three methyl/alkyl groups drastically increases lipid solubility.

Experimental Methodology: Radioligand Binding Assays

To empirically validate the predicted binding affinities of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine against BZP, a rigorous, self-validating radioligand binding assay must be executed. The following protocol outlines the exact causality behind each experimental choice to ensure high-fidelity data[2].

Step-by-Step Protocol

1. Tissue Preparation & Homogenization

  • Action: Dissect rat striatum (for DAT) and frontal cortex (for NET/SERT). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Causality: Tris-HCl is utilized because it strictly maintains the physiological pH (7.4) and ionic strength necessary to preserve the delicate tertiary structure of the transmembrane transporter proteins during extraction.

2. Radioligand Incubation

  • Action: Incubate the membrane homogenates with specific radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, and [³H]Citalopram for SERT. Introduce the test piperazines at varying concentrations (10⁻¹⁰ to 10⁻⁴ M).

  • Causality: [³H]WIN 35,428 is selected over endogenous [³H]dopamine because it is a metabolically stable cocaine analogue. It possesses high specificity for DAT, preventing rapid enzymatic degradation by MAO or COMT during the 60-minute incubation period[2].

3. Termination and Rapid Vacuum Filtration

  • Action: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Causality: PEI is a cationic polymer. Pre-soaking the filters in PEI neutralizes the inherent negative charge of the glass fibers, which drastically reduces the non-specific binding of the positively charged radioligands to the filter matrix, thereby lowering background noise.

4. Quantification and Data Normalization

  • Action: Measure retained radioactivity using liquid scintillation spectrometry. Convert the resulting IC₅₀ values to Ki​ (inhibition constant) using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ .

  • Causality: IC₅₀ is a relative value dependent on the specific concentration of the radioligand used in the lab. The Cheng-Prusoff equation mathematically normalizes this data against the radioligand's known affinity ( Kd​ ), yielding the Ki​ —an absolute, universal measure of the piperazine's binding affinity that can be objectively compared across different global laboratories.

G A Tissue Preparation (Rat Striatum/Hippocampus) B Radioligand Incubation (e.g., [³H]WIN35428 for DAT) A->B C Compound Addition (Displacement by Piperazine) B->C D Rapid Vacuum Filtration (Isolate Bound Complexes) C->D E Liquid Scintillation (Quantify Radioactivity) D->E

Step-by-step workflow for monoamine transporter radioligand binding assays.

Conclusion

While Benzylpiperazine (BZP) is a potent, unhindered substrate for DAT and NET, the structural modifications present in 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine fundamentally alter its interaction with monoamine transporters. The steric hindrance introduced by the alpha-ethyl linkage and the ortho-methyl group on the phenyl ring is predicted to severely restrict its ability to bind to the S1 pocket of DAT and NET. To transition these SAR predictions into empirical fact, researchers must employ the rigorously controlled radioligand displacement assays detailed above, utilizing Cheng-Prusoff normalizations to ensure data integrity.

References

  • ResearchGate . "Benzylpiperazine: “A Messy Drug” | Request PDF - ResearchGate". 1

  • BenchChem . "A Comparative Guide to the Predicted Neurochemical Effects of Fluorinated Benzylpiperazine (BZP) Isomers - Benchchem". 2

  • Wikipedia . "Benzylpiperazine - Wikipedia". 3

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Validation

A Senior Application Scientist's Guide to Predicting and Evaluating Immunoassay Cross-Reactivity of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine

Understanding the Challenge: Structural Clues and Predicted Cross-Reactivity The potential for a compound to cross-react in an immunoassay is fundamentally linked to its structural similarity to the target analyte the as...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Challenge: Structural Clues and Predicted Cross-Reactivity

The potential for a compound to cross-react in an immunoassay is fundamentally linked to its structural similarity to the target analyte the assay was designed to detect.[1][2] Immunoassay antibodies are developed to recognize specific epitopes, or features, of a target molecule. When a non-target compound shares these structural features, it can bind to the antibody, leading to a false-positive result or an overestimation of the true analyte's concentration.[3]

The structure of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine contains two key moieties that suggest a potential for cross-reactivity in common drug of abuse immunoassays:

  • A Phenyl-Alkyl Substructure: The presence of a dimethyl-phenyl group attached to an ethyl chain bears a resemblance to the core structure of amphetamines and methamphetamines. This similarity makes cross-reactivity with amphetamine screening immunoassays a primary concern.

  • A Piperazine Ring: The piperazine core is a common scaffold in many pharmaceuticals and designer drugs.[4][5] It is known that piperazine derivatives, such as the trazodone metabolite meta-chlorophenylpiperazine (m-CPP), can cause false-positive results in amphetamine immunoassays.[6][7][8]

Given these structural features, it is reasonable to hypothesize that 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine could cross-react with immunoassays for amphetamines. The degree of this cross-reactivity, however, can only be determined through empirical testing.

Experimental Design for a Comprehensive Cross-Reactivity Study

A rigorous evaluation of cross-reactivity requires a multi-faceted approach. The following experimental design provides a framework for obtaining reliable and actionable data.

Materials and Reagents
  • Test Compound: High-purity 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine (CAS 519138-03-5).[9]

  • Immunoassay Kits: A panel of commercially available enzyme-linked immunosorbent assays (ELISAs) or cloned enzyme donor immunoassays (CEDIA) for common drugs of abuse, with a primary focus on amphetamines.

  • Control Analytes: Certified reference materials for the primary target analytes of the selected immunoassays (e.g., d-amphetamine, d-methamphetamine).

  • Structurally Related Compounds: A panel of compounds with structural similarities to the test compound and the target analytes to serve as positive and negative controls for cross-reactivity. Examples include m-CPP, other piperazine derivatives, and phenethylamine analogues.

  • Confirmatory Analysis System: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) method for the unambiguous identification and quantification of the test compound and control analytes.[10][11][12][13]

  • Buffers and Reagents: All necessary buffers, solvents, and reagents should be of analytical grade.

Experimental Workflow

The overall workflow for assessing cross-reactivity is depicted below. This process begins with the preparation of the test compound and proceeds through immunoassay screening and confirmatory analysis.

G cluster_prep Sample Preparation cluster_ia Immunoassay Screening cluster_confirm Confirmatory Analysis cluster_analysis Data Analysis prep_compound Prepare serial dilutions of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine prep_urine Spike drug-free urine with all compounds prep_compound->prep_urine prep_controls Prepare control analyte and related compound solutions prep_controls->prep_urine run_ia Perform immunoassays on all spiked urine samples prep_urine->run_ia run_lcms Analyze all samples using LC-MS/MS or GC-MS prep_urine->run_lcms record_ia Record absorbance/signal and determine positivity run_ia->record_ia calc_cr Calculate percent cross-reactivity record_ia->calc_cr quantify Quantify compound concentrations run_lcms->quantify quantify->calc_cr compare Compare immunoassay results with confirmatory data calc_cr->compare

Caption: Experimental workflow for cross-reactivity assessment.

Detailed Methodologies

Protocol for Immunoassay Cross-Reactivity Testing

This protocol is based on a standard competitive ELISA format, which is a common method for determining the cross-reactivity of small molecules.[1]

  • Preparation of Solutions:

    • Prepare a stock solution of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine in a suitable solvent (e.g., methanol or DMSO) at a high concentration (e.g., 1 mg/mL).

    • Create a series of dilutions of the test compound in drug-free urine, spanning a wide concentration range (e.g., from 1 ng/mL to 100,000 ng/mL).

    • Prepare a standard curve for the primary analyte of the immunoassay kit according to the manufacturer's instructions.

    • Prepare solutions of other structurally related compounds at various concentrations to assess their cross-reactivity.

  • Immunoassay Procedure (Competitive ELISA):

    • Coat a 96-well microplate with the capture antibody provided in the immunoassay kit and incubate as per the manufacturer's protocol.

    • Wash the plate to remove any unbound antibody.

    • Add a blocking buffer to prevent non-specific binding.

    • In separate tubes, pre-incubate the diluted test compound, control analytes, or standards with a fixed amount of the enzyme-conjugated antigen (tracer).

    • Transfer the pre-incubated mixtures to the antibody-coated plate and incubate. During this step, the free analyte in the sample competes with the tracer for binding to the capture antibody.

    • Wash the plate to remove unbound reagents.

    • Add the enzyme substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

    • Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis and Calculation of Cross-Reactivity:

    • Generate a standard curve by plotting the absorbance versus the concentration of the primary analyte.

    • Determine the concentration of the test compound that produces a signal equivalent to the 50% binding point (IC50) on the standard curve.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

Protocol for LC-MS/MS Confirmation

Confirmatory analysis by a highly specific method like LC-MS/MS is crucial for verifying the results of the immunoassay and for avoiding misinterpretation of data.[12][14]

  • Sample Preparation:

    • Use a "dilute-and-shoot" method for rapid screening or a solid-phase extraction (SPE) for more complex matrices to concentrate the analyte and remove interfering substances.[13]

    • Add an appropriate internal standard to all samples, calibrators, and controls.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into an LC-MS/MS system.

    • Use a suitable chromatographic column (e.g., a C18 column) to separate the analytes.

    • Employ a gradient elution program with appropriate mobile phases (e.g., water with formic acid and acetonitrile).

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[11] Monitor at least two specific precursor-to-product ion transitions for each analyte to ensure confident identification.

  • Data Analysis:

    • Quantify the concentration of the test compound and other analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Data Presentation and Interpretation

The results of the cross-reactivity study should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Predicted and Experimentally Determined Cross-Reactivity of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine in a Hypothetical Amphetamine Immunoassay
CompoundStructural Rationale for Potential Cross-ReactivityPredicted Cross-ReactivityExperimental % Cross-Reactivity (Hypothetical Data)
d-AmphetaminePrimary Target Analyte100%100%
1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazinePhenyl-alkyl and piperazine moietiesModerate to High45%
m-CPPPiperazine derivativeModerate25%
MDMAStructurally similar phenethylamineHigh80%
BupropionStructurally dissimilarLow<1%

Note: The experimental data presented in this table is hypothetical and for illustrative purposes only. Actual results must be determined through experimentation.

The hypothetical data in Table 1 suggests that 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine exhibits significant cross-reactivity in the amphetamine immunoassay, though less than the primary target analyte. This level of cross-reactivity could lead to false-positive screening results in samples containing this compound.

Mitigating Cross-Reactivity and Ensuring Data Integrity

When initial screening results suggest the presence of a substance that may be due to cross-reactivity, several steps should be taken:

  • Confirmatory Testing: Always confirm positive immunoassay results with a more specific method like LC-MS/MS or GC-MS.[12] This is the gold standard for definitive identification and quantification.

  • Awareness of Assay Limitations: Laboratories should be aware of the cross-reactivity profiles of the immunoassays they use.[7] This information is often provided in the manufacturer's package insert, but it is essential to perform in-house validation for any new or emerging compounds.

  • Communication with Clinicians and Researchers: When reporting results, it is crucial to communicate the potential for cross-reactivity and the need for confirmatory testing to avoid misinterpretation of the data.

Conclusion

While direct experimental data on the cross-reactivity of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine in immunoassays is not widely published, a thorough understanding of its chemical structure allows for a strong prediction of potential interference, particularly with amphetamine screens. By following the comprehensive experimental framework outlined in this guide, researchers can systematically evaluate the cross-reactivity of this and other novel compounds. Adherence to rigorous scientific methodology, including the use of highly specific confirmatory techniques, is essential for ensuring the accuracy and reliability of toxicological and drug screening data. This proactive approach is critical for maintaining the highest standards of scientific integrity in the face of an ever-evolving landscape of new chemical entities.

References

  • The trazodone metabolite meta-chlorophenylpiperazine can cause false-positive urine amphetamine immunoassay results.PubMed,
  • Development and Validation of a Novel All-Inclusive LC-MS-MS Designer Drug Method.
  • Identification and Quantification of Designer Drugs in Urine by LC-MS/MS.SCIEX,
  • The Trazodone Metabolite meta-Chlorophenylpiperazine Can Cause False-Positive Urine Amphetamine Immunoassay Results.
  • Designer Drug Testing from Immunoassay to LC-MS/MS.Labcompare.com,
  • Identification and Quantification of Designer Drugs in Urine by LC-MS/MS.Phenomenex,
  • Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening.PubMed,
  • Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening.Johns Hopkins University,
  • A Researcher's Guide to Cross-Reactivity in Immunoassays for Proline Deriv
  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.PubMed,
  • Retrospective Approach to Evaluate Interferences in Immunoassay.PMC - NIH,
  • One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry.PMC,
  • Solutions to immunoassay interference, cross reactivity and other challenges.Gyros Protein Technologies,
  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.
  • Cross-adsorbed secondary antibodies and cross-reactivity.Jackson ImmunoResearch,
  • Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.PMC,
  • 1- [1- (2,4-dimetil-fenil) -etil] -piperazina.GuideChem,
  • Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.Journal of Chemical and Pharmaceutical Research,
  • 1-(2,4-dimethylphenyl)piperazine (C12H18N2).PubChemLite,
  • CAS 519138-03-5 | 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine.Codow,
  • Synthesis, crystal structure and magnetic properties of 1-(2,5-dimethylphenyl)
  • 1-(2,4-Dimethylphenyl)piperazine | 1013-76-9.Appchem,
  • 1-[2-(2,4-Dimethyl-phenylsulfanyl)
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.Wiley Online Library,
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.TSI Journals,
  • Structures of anti-histamine; piperazine derivatives and piperidine...
  • (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
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Comparative

Benchmarking the Efficacy of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine in Preclinical Behavioral Assays: A Comparative Guide

Introduction: The Rationale for a Novel Arylpiperazine in Neuropsychopharmacology The arylpiperazine scaffold is a cornerstone in the development of centrally acting agents, giving rise to numerous successful therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for a Novel Arylpiperazine in Neuropsychopharmacology

The arylpiperazine scaffold is a cornerstone in the development of centrally acting agents, giving rise to numerous successful therapeutics for psychiatric and neurological disorders. These compounds often exhibit complex pharmacology, engaging multiple targets within the monoaminergic systems. This guide introduces "Compound X," a novel arylpiperazine derivative, 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine. Based on its structural similarity to other multimodal serotonergic agents, Compound X is hypothesized to possess anxiolytic, antidepressant, and pro-cognitive properties.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a framework for benchmarking the preclinical efficacy of Compound X. We will detail the experimental protocols for a battery of well-validated behavioral assays and compare the hypothetical performance of Compound X against established therapeutic agents: diazepam (anxiolytic), fluoxetine (antidepressant), and donepezil (cognitive enhancer). Our approach emphasizes scientific integrity, providing the causal logic behind experimental design to ensure the generation of robust and translatable data.

Postulated Mechanism of Action: A Multimodal Approach

Arylpiperazines frequently derive their therapeutic effects from a combination of activities at serotonin (5-HT) receptors and transporters.[1][2] For Compound X, we postulate a multimodal mechanism characterized by:

  • 5-HT₁A Receptor Partial Agonism: Activation of presynaptic 5-HT₁A autoreceptors is expected to reduce the firing rate of serotonergic neurons, while agonism at postsynaptic 5-HT₁A receptors in key brain regions like the hippocampus and prefrontal cortex is associated with anxiolytic and antidepressant effects.

  • Serotonin Transporter (SERT) Inhibition: Blocking the reuptake of serotonin from the synaptic cleft increases its availability, a primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs) like fluoxetine.[1]

This dual mechanism suggests that Compound X could offer a synergistic therapeutic profile, potentially leading to a more robust or faster-acting efficacy compared to agents with a single mode of action.

Section 1: Assessment of Anxiolytic-Like Activity in the Elevated Plus Maze (EPM)

The Elevated Plus Maze (EPM) is a gold-standard assay for screening anxiolytic and anxiogenic compounds in rodents.[1][3][4] The test leverages the natural conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[3][4] Anxiolytic compounds reduce the innate fear of the open arms, leading to increased exploration.

Experimental Workflow: EPM

EPM_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Data Analysis acclimation Acclimate Mice (60 min in testing room) dosing Administer Compound (i.p. or p.o.) - Compound X (1, 5, 10 mg/kg) - Diazepam (1.5 mg/kg) - Vehicle acclimation->dosing 30-60 min prior to test placement Place mouse in center of EPM dosing->placement Proceed to Testing exploration Allow free exploration (5 min) placement->exploration recording Record session via overhead camera and tracking software exploration->recording data_extraction Extract key parameters: - Time in open/closed arms - Entries into open/closed arms - Total distance traveled recording->data_extraction Data Acquisition calculation Calculate: - % Time in Open Arms - % Open Arm Entries data_extraction->calculation stats Statistical Analysis (e.g., ANOVA) calculation->stats

Caption: Workflow for the Elevated Plus Maze assay.

Detailed Experimental Protocol: EPM
  • Apparatus: A plus-shaped maze elevated 50-80 cm from the floor, constructed from a non-porous material. It consists of two open arms (e.g., 35x5 cm) and two closed arms of the same size but with 15 cm high walls.[1][5]

  • Animals: Male adult mice (e.g., C57BL/6 strain), group-housed, and habituated to the animal facility for at least one week prior to testing.

  • Pre-Test Procedure:

    • Acclimate the mice to the testing room for at least 60 minutes before the experiment.[3] Maintain consistent, low-level lighting.

    • Administer Compound X (e.g., 1, 5, 10 mg/kg), the positive control Diazepam (e.g., 1.5 mg/kg, i.p.), or vehicle solution at a predetermined time (typically 30-60 minutes) before testing.[6]

  • Testing Procedure:

    • Place the mouse individually onto the central platform of the maze, facing one of the open arms.[5]

    • Allow the mouse to explore the maze freely for a single 5-minute session.[1]

    • An overhead camera connected to a video-tracking system (e.g., ANY-maze) records the session.[1]

  • Data Analysis:

    • Primary endpoints are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters indicates anxiolytic-like activity.

    • Total arm entries and total distance traveled are measured as indicators of general locomotor activity. A significant change in locomotion can confound the interpretation of the primary endpoints.

  • Post-Test: Thoroughly clean the maze with a 30-70% ethanol solution between trials to eliminate olfactory cues.[7]

Benchmarking Compound X against Diazepam

Diazepam, a benzodiazepine, is a potent anxiolytic that enhances GABAergic inhibition. It serves as an excellent positive control. The expected outcome is that an effective dose of Compound X will significantly increase the percentage of time and entries in the open arms, comparable to the effect of diazepam, without significantly altering total locomotor activity.

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Distance (m) (Mean ± SEM)
Vehicle-15.2 ± 2.118.5 ± 2.525.1 ± 1.8
Diazepam1.535.8 ± 3.5 40.2 ± 3.823.9 ± 2.0
Compound X118.1 ± 2.322.4 ± 2.925.5 ± 1.9
Compound X532.5 ± 3.1 38.7 ± 3.524.8 ± 1.7
Compound X1034.1 ± 3.3 41.5 ± 4.025.3 ± 2.1
*Hypothetical data. N=12 per group. *p<0.01 compared to Vehicle.

Section 2: Evaluation of Antidepressant-Like Efficacy in the Forced Swim Test (FST)

The Forced Swim Test (FST) is a widely used preclinical assay to assess "behavioral despair," a state considered analogous to aspects of human depression.[8][9] The test is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually cease active escape attempts and adopt an immobile posture.[10] Antidepressant treatments are known to prolong active behaviors (swimming, climbing) and reduce the duration of immobility.[10]

Experimental Workflow: FST

FST_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Data Analysis acclimation Acclimate Mice (60 min in testing room) dosing Administer Compound (e.g., acute or chronic) - Compound X (5, 10, 20 mg/kg) - Fluoxetine (10 mg/kg) - Vehicle acclimation->dosing 30-60 min prior to test placement Gently place mouse in water cylinder dosing->placement Proceed to Testing test_session Record behavior for 6 min placement->test_session removal Remove, dry, and warm mouse test_session->removal scoring Score last 4 min of session test_session->scoring Data Acquisition parameters Quantify time spent: - Immobile - Swimming - Climbing scoring->parameters stats Statistical Analysis (e.g., ANOVA) parameters->stats

Caption: Workflow for the Forced Swim Test.

Detailed Experimental Protocol: FST
  • Apparatus: A transparent glass or plastic cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (24-26°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.[9][11]

  • Animals: Male adult mice. It is critical to note that sex can affect performance, so sexes should be tested separately.[8]

  • Pre-Test Procedure:

    • Acclimate mice to the testing room for at least 60 minutes.[8]

    • Administer Compound X (e.g., 5, 10, 20 mg/kg), the positive control Fluoxetine (e.g., 10 mg/kg, i.p.), or vehicle. This can be done acutely (30-60 min prior) or chronically (e.g., daily for 14-21 days).[2][12]

  • Testing Procedure:

    • Gently place the mouse into the water cylinder.

    • The test duration is typically 6 minutes.[9] The behavior is recorded via video.

    • After the session, the mouse is removed, carefully dried with a towel, and placed in a warmed holding cage before being returned to its home cage.

  • Data Analysis:

    • The last 4 minutes of the 6-minute session are typically analyzed, as the first 2 minutes are considered a period of initial frantic activity.[9]

    • An observer, blind to the treatment conditions, scores the duration of immobility (the mouse makes only minimal movements to keep its head above water).

    • A reduction in immobility time is indicative of an antidepressant-like effect.

Benchmarking Compound X against Fluoxetine

Fluoxetine, an SSRI, is a standard positive control in the FST.[13] It reliably reduces immobility time after acute or chronic administration.[2][14] Compound X is expected to produce a dose-dependent decrease in immobility, demonstrating its potential as an antidepressant.

Treatment GroupDose (mg/kg)Immobility Time (s) (Mean ± SEM)
Vehicle-145.3 ± 10.2
Fluoxetine1085.1 ± 8.5
Compound X5130.5 ± 9.8
Compound X1092.4 ± 8.9
Compound X2081.7 ± 7.6**
*Hypothetical data based on acute administration. N=12 per group. *p<0.01 compared to Vehicle.

Section 3: Probing Pro-Cognitive Effects in the Novel Object Recognition (NOR) Test

The Novel Object Recognition (NOR) test is a relatively low-stress assay that evaluates aspects of learning and memory in rodents.[15][16] The test capitalizes on the innate tendency of mice to spend more time exploring a novel object than a familiar one.[15] The ability to distinguish the novel object relies on the animal's memory of the familiar object. This assay is particularly useful for screening compounds that may enhance or impair cognitive function.[17]

Experimental Workflow: NOR

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training & Testing cluster_analysis Data Analysis habituation Place mouse in empty open-field arena (5-10 min) dosing Administer Compound - Compound X (0.5, 1, 2 mg/kg) - Donepezil (3 mg/kg) - Vehicle training Training (T1): Mouse explores two identical objects (10 min) dosing->training retention Retention Interval (e.g., 1-24 hours) in home cage training->retention testing Testing (T2): Replace one object with a novel one. Allow exploration (10 min). retention->testing scoring Measure exploration time for each object in T2 calculation Calculate Discrimination Index (DI): (T_novel - T_familiar) / (T_novel + T_familiar) scoring->calculation stats Statistical Analysis (e.g., One-sample t-test vs. 0, ANOVA for group comparison) calculation->stats

Caption: Workflow for the Novel Object Recognition test.

Detailed Experimental Protocol: NOR
  • Apparatus: An open-field arena (e.g., 40x40x40 cm) made of a non-porous material. A set of objects that are distinct in shape and texture but similar in size and lack of innate preference.

  • Animals: Male adult mice.

  • Procedure:

    • Day 1 (Habituation): Each mouse is placed in the empty arena for 5-10 minutes to acclimate to the environment.[18]

    • Day 2 (Training & Testing):

      • Dosing: Administer Compound X (e.g., 0.5, 1, 2 mg/kg), the positive control Donepezil (e.g., 3 mg/kg, p.o.), or vehicle 60 minutes before the training session.[19]

      • Training Trial (T1): Two identical objects are placed in opposite corners of the arena. The mouse is placed in the center and allowed to explore for 10 minutes.[15]

      • Retention Interval: The mouse is returned to its home cage for a set period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

      • Test Trial (T2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 5-10 minutes.[18]

  • Data Analysis:

    • The time spent exploring each object (sniffing or touching with the nose within ~2 cm) during the test trial is manually or automatically scored.

    • The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A DI significantly above zero indicates successful recognition memory. Cognitive-enhancing drugs are expected to increase the DI.

Benchmarking Compound X against Donepezil

Donepezil, an acetylcholinesterase inhibitor, is a standard treatment for Alzheimer's disease and is used as a positive control for cognitive enhancement.[20][21] It is expected to improve performance in the NOR test. Compound X, through its potential modulation of serotonergic pathways that innervate memory circuits, could also enhance recognition memory.

Treatment GroupDose (mg/kg)Discrimination Index (DI) (Mean ± SEM)
Vehicle-0.15 ± 0.05
Donepezil30.45 ± 0.07
Compound X0.50.22 ± 0.06
Compound X10.38 ± 0.08*
Compound X20.42 ± 0.07
*Hypothetical data. N=12 per group. *p<0.05, *p<0.01 compared to Vehicle.

Conclusion

This guide provides a comprehensive framework for the preclinical behavioral benchmarking of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine (Compound X). By employing standardized, validated assays and comparing its performance against established drugs, researchers can generate a robust data package to evaluate its therapeutic potential. The hypothetical data presented suggest that Compound X exhibits a promising profile with anxiolytic, antidepressant, and pro-cognitive effects, warranting further investigation into its precise mechanism of action and therapeutic window. The logical and methodologically sound approach outlined herein is designed to yield clear, interpretable, and self-validating results, forming a solid foundation for subsequent drug development efforts.

References

  • (No Title) [Link]

  • Antzoulatos, E. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126). [Link]

  • Bang-Andersen, B., Ruhland, T., Jørgensen, M., Smith, G., Frederiksen, K., Jensen, K. G., Zhong, H., Nielsen, S. M., Hogg, S., Mørk, A., & Stensbøl, T. B. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of Medicinal Chemistry, 54(9), 3206–3221. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59). [Link]

  • Griebel, G., Sanger, D. J., & Perrault, G. (2006). Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam. Behavioural Pharmacology, 17(1), 71–77. [Link]

  • (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments. [Link]

  • Hodes, G. E., Pfau, M. L., Leboeuf, M., Golden, S. A., Christoffel, D. J., Bregman, D., Rebusi, N., Heshmati, M., Aleyasin, H., Warren, B. L., Lebont, B., & Russo, S. J. (2015). Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice. Neuropsychopharmacology, 40(11), 2641–2651. [Link]

  • Melior Discovery. (n.d.). Novel Object Recognition Test. [Link]

  • (n.d.). [Link]

  • LASA. (n.d.). Factsheet on the forced swim test. [Link]

  • NC3Rs. (2024). NC3Rs position paper: Forced swim test. [Link]

  • MMPC. (2024). Elevated Plus Maze. [Link]

  • (PDF) The effects of diazepam on elevated plus-maze (EPM) performance Mice... (n.d.). [Link]

  • David, D. J., Bourin, M., Hascoët, M., & Colombel, M. C. (2001). The lowest effective dose of fluoxetine in the forced swim test significantly affects the firing rate of lateral septal nucleus neurones in the rat. Psychopharmacology, 159(1), 38–44. [Link]

  • Richter, S. H., Zeuch, B., Riva, M. A., & Gass, P. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. PLOS ONE, 6(4), e19227. [Link]

  • Arndt, D. L., Peterson, C. J., & Cain, M. E. (2015). Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats. PLOS ONE, 10(7), e0131709. [Link]

  • MMPC. (2024). Novel Object Recognition test. [Link]

  • Rodgers, R. J., & Johnson, N. J. (1995). Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience. Psychopharmacology, 122(1), 94–101. [Link]

  • (PDF) The lowest effective dose of fluoxetine in the forced swim test significantly affects the firing rate of lateral septal nucleus neurones in the rat. (n.d.). [Link]

  • (PDF) The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. (n.d.). [Link]

  • SciShow. (2023, March 11). Elevated Plus Maze for Mice [Video]. YouTube. [Link]

  • Rosa, S. G., Quines, C. B., Pimentel, V. C., Nogueira, C. W., & da Rocha, J. B. T. (2020). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in Behavioral Neuroscience, 14. [Link]

  • Taconic Biosciences. (2015, September 17). Mouse Model Helps Accelerate Development of New Alzheimer's Therapies. [Link]

  • Siben, A., Fernandez, S., & Seredenin, S. (2008). Variability in the Benzodiazepine Response of Serotonin 5-HT1A Receptor Null Mice Displaying Anxiety-Like Phenotype: Evidence for Genetic Modifiers in the 5-HT-Mediated Regulation of GABAA Receptors. Journal of Neuroscience, 28(45), 11573–11584. [Link]

  • Wang, L. P., Wang, H., Wang, H. T., Li, Y. X., Zhang, Y., & Wang, X. (2012). Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model. Journal of Alzheimer's Disease, 31(1), 127–137. [Link]

  • Shin, C. Y., Lee, S. Y., Kim, S. H., Kim, H. S., & Kim, W. K. (2018). The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. Biomolecules & Therapeutics, 26(2), 168–174. [Link]

  • (PDF) Novel Object Recognition as a Facile Behavior Test for Evaluating Drug Effects in AβPP/PS1 Alzheimer's Disease Mouse Model. (n.d.). [Link]

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Comparative

Comparative Pharmacodynamics: An In-Depth Analysis of Novel Compound CAS 519138-03-5 and Established 5-HT Receptor Ligands

A comprehensive guide for researchers, scientists, and drug development professionals. Introduction The serotonin (5-HT) system, with its diverse family of receptors, represents a critical nexus in neuroscience and pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

The serotonin (5-HT) system, with its diverse family of receptors, represents a critical nexus in neuroscience and pharmacology, influencing a wide array of physiological and pathological processes. From mood and cognition to gastrointestinal function and cardiovascular regulation, the nuanced modulation of 5-HT receptors holds immense therapeutic potential. The development of novel ligands with specific affinities and functional profiles for these receptors is a cornerstone of modern drug discovery. This guide provides a comparative overview of the pharmacodynamics of a novel compound, identified by its Chemical Abstracts Service (CAS) number 519138-03-5, alongside a selection of well-characterized 5-HT receptor ligands.

Rationale for Comparison:

Understanding the pharmacodynamic profile of a new chemical entity is paramount in predicting its potential therapeutic efficacy and off-target effects. By juxtaposing the binding affinities, functional activities, and downstream signaling pathways of CAS 519138-03-5 with those of established 5-HT receptor ligands, we can begin to delineate its unique pharmacological signature. This comparative approach is essential for:

  • Target Identification and Validation: Elucidating the primary receptor target(s) of the novel compound.

  • Selectivity Profiling: Assessing its affinity for various 5-HT receptor subtypes and other neurotransmitter systems.

  • Structure-Activity Relationship (SAR) Studies: Providing a basis for the rational design of more potent and selective analogs.

  • Translational Research: Informing the design of preclinical and clinical studies to evaluate its therapeutic potential.

Challenges in Characterizing CAS 519138-03-5

A comprehensive search of scientific literature and chemical databases for CAS 519138-03-5 did not yield a publicly available chemical name, structure, or any associated pharmacological data. This indicates that CAS 519138-03-5 is likely a proprietary research compound, a novel investigational agent with limited public disclosure, or a substance that has not been extensively studied or reported in accessible scientific literature.

The absence of this fundamental information precludes a direct comparative analysis of its pharmacodynamics with known 5-HT receptor ligands. A meaningful comparison requires, at a minimum, data on its:

  • Binding Affinity (Ki or IC50): To determine its potency at various 5-HT receptor subtypes.

  • Functional Activity (EC50 or Emax): To characterize it as an agonist, antagonist, inverse agonist, or allosteric modulator.

  • Selectivity Profile: To understand its potential for off-target effects.

Without this foundational data for CAS 519138-03-5, a direct, evidence-based comparison is not feasible.

Framework for Future Comparative Analysis

Should the identity and pharmacological data for CAS 519138-03-5 become available, the following framework outlines the essential experiments and analyses required for a robust comparative pharmacodynamic guide. This section will detail the established methodologies and the rationale behind them, providing a roadmap for future research.

Part 1: In Vitro Characterization - The Foundation of Pharmacodynamic Profiling

The initial characterization of any novel compound involves a battery of in vitro assays to determine its fundamental pharmacological properties.

1.1. Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This technique relies on the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound (e.g., CAS 519138-03-5) for binding to the receptor.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the human 5-HT receptor subtype of interest are prepared from transfected cell lines (e.g., HEK293, CHO).

  • Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]Ketanserin for 5-HT2A receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are fitted to a one-site competition model to determine the inhibitory constant (Ki) of the test compound.

Rationale for Experimental Choices: The choice of radioligand is critical and should be a high-affinity, selective ligand for the receptor subtype being investigated. The use of cell membranes from stably transfected cell lines ensures a high density of the target receptor, leading to a robust and reproducible assay.

Data Presentation: Binding Affinity Profile

The binding affinities (Ki values in nM) of CAS 519138-03-5 and reference 5-HT ligands would be summarized in a table for easy comparison across a panel of 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7).

1.2. Functional Assays: Delineating Agonist and Antagonist Properties

Once binding affinity is established, functional assays are crucial to determine the intrinsic activity of the compound. These assays measure the cellular response following receptor activation or blockade.

Common Functional Assays for 5-HT Receptors:

  • cAMP Accumulation Assays: For Gs- or Gi-coupled receptors (e.g., 5-HT1A, 5-HT7), changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured.

  • Calcium Mobilization Assays: For Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C), the release of intracellular calcium is quantified using fluorescent dyes.

  • Receptor-Internalization Assays: To assess agonist-induced receptor desensitization.

  • β-Arrestin Recruitment Assays: To investigate biased agonism, where a ligand preferentially activates one signaling pathway over another.

Experimental Protocol: Inositol Phosphate (IP) Accumulation Assay (for Gq-coupled receptors)

  • Cell Culture: Cells stably expressing the target 5-HT receptor are cultured in the presence of [3H]myo-inositol to label the cellular phosphoinositide pools.

  • Stimulation: Cells are stimulated with increasing concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase).

  • Extraction: The reaction is terminated, and the total inositol phosphates are extracted.

  • Quantification: The amount of [3H]inositol phosphates is determined by scintillation counting.

  • Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the potency (EC50) and efficacy (Emax) of the compound.

Rationale for Experimental Choices: The IP accumulation assay is a direct measure of Gq-protein activation and is a well-established method for characterizing ligands at 5-HT2 receptors. The inclusion of a reference full agonist and a neutral antagonist allows for the accurate classification of the test compound's functional activity.

Data Presentation: Functional Activity Profile

A table summarizing the potency (EC50 in nM) and efficacy (Emax relative to a standard agonist) of CAS 519138-03-5 and reference compounds at various 5-HT receptors would be presented.

Signaling Pathway Visualization

The downstream signaling cascades initiated by different 5-HT receptor subtypes can be illustrated using Graphviz diagrams.

G cluster_5HT1A 5-HT1A Receptor (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor (Gq/11-coupled) 5-HT1A_Agonist Agonist 5-HT1A_Receptor 5-HT1A Receptor 5-HT1A_Agonist->5-HT1A_Receptor Gi_o Gi/o Protein 5-HT1A_Receptor->Gi_o AC_inhibition Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition ↓ PKA Activity cAMP_decrease->PKA_inhibition 5-HT2A_Agonist Agonist 5-HT2A_Receptor 5-HT2A Receptor 5-HT2A_Agonist->5-HT2A_Receptor Gq_11 Gq/11 Protein 5-HT2A_Receptor->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation ↑ PKC Activity DAG->PKC_activation G Acclimation Animal Acclimation Baseline Baseline Behavioral Testing Acclimation->Baseline Dosing Compound Administration (Vehicle, CAS 519138-03-5, Reference Drug) Baseline->Dosing Behavioral_Test Behavioral Paradigm (e.g., Elevated Plus Maze) Dosing->Behavioral_Test Data_Collection Data Collection & Analysis Behavioral_Test->Data_Collection Interpretation Interpretation of Results Data_Collection->Interpretation

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine

This document provides a detailed protocol for the safe and compliant disposal of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine. As researchers and drug development professionals, our responsibility extends beyond the ben...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine. As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we handle. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of our personnel and the protection of our environment. The following guide is structured to provide clear, actionable steps grounded in established safety principles and regulatory standards.

Hazard Assessment and Regulatory Framework

Potential hazards are likely to include:

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns[1][2].

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage[1][3][4].

  • Respiratory Irritation: May cause respiratory irritation if inhaled[3][4].

  • Acute Toxicity: May be harmful if swallowed or in contact with skin[1][2].

Due to these potential hazards, 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine must be managed as hazardous waste . In the United States, the disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5]. This framework mandates a "cradle-to-grave" management system, meaning the waste generator is responsible for the waste from its creation to its final disposal[6]. Under no circumstances should this chemical or its residues be disposed of down the sanitary sewer or in regular trash [5][7][8].

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps from the point of waste generation to its final collection by trained professionals. The causality behind each step is explained to ensure a deep understanding of the safety principles involved.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks. This is the first line of defense against the chemical's hazardous properties.

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use tight-sealing safety goggles or a face shield[9].

  • Lab Coat: A standard lab coat is required to protect against skin contact.

  • Ventilation: Handle the waste within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols[2][9].

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.

  • Dedicated Waste Stream: 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine waste should be collected in a dedicated container.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents or acids, which are common incompatibilities for amine-containing compounds like piperazines[9][10]. Mixing incompatible wastes can lead to violent reactions, gas generation, or fire[7].

Step 3: Container Selection and Labeling

The integrity of the waste container and the clarity of its label are fundamental for safe storage and transport.

  • Container Choice: Use a sturdy, leak-proof container with a secure screw-top cap[7][11]. High-density polyethylene (HDPE) or glass containers are generally suitable, provided they are compatible with the chemical. Re-purposing an empty, clean solvent bottle is an acceptable and sustainable practice[12].

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label, often provided by your institution's Environmental Health and Safety (EHS) department, must include:

    • The words "Hazardous Waste "[10][11].

    • The full chemical name : "1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine". Do not use abbreviations or chemical formulas[5][11].

    • Hazard identification : Clearly mark the associated hazards (e.g., Corrosive, Toxic, Irritant)[10].

    • Principal Investigator and Lab Information [5].

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Labs must designate a specific location for storing hazardous waste before pickup.

  • Location: The SAA must be at or near the point of generation and under the control of the operator[10]. A designated area within a chemical fume hood or a secondary containment bin on a workbench are common SAAs.

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills[7][11].

  • Container Management: Keep the waste container securely capped at all times, except when adding waste[7][8][11]. This prevents the release of vapors and protects the container's contents from contamination. Do not fill containers beyond 80% capacity to allow for vapor expansion and prevent spills[12].

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's approved channels.

  • Contact EHS: When the waste container is full (or has been in storage for a designated period, often 6-9 months), contact your EHS office to schedule a waste pickup[5][12].

  • Documentation: Complete any required waste pickup forms accurately and completely. This documentation is a critical part of the RCRA regulatory requirements[5].

  • Professional Removal: Trained EHS personnel or a licensed hazardous waste contractor will collect the waste for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF)[6].

Disposal of Contaminated Materials and Empty Containers

Properly managing items contaminated with 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine is an essential part of the disposal process.

  • Solid Waste: Gloves, weigh boats, and absorbent pads contaminated with this chemical should be collected in a separate, clearly labeled bag or container as "Hazardous Solid Waste" and disposed of through EHS[7][11].

  • Empty Containers: A container that held the pure chemical is not truly empty from a regulatory standpoint. It must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The first rinsate must be collected and disposed of as hazardous waste [8][11]. Subsequent rinses can also be collected. After triple-rinsing and air-drying, the original label must be completely defaced or removed before the container can be discarded as regular trash or recycled[7][13].

Summary of Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WastePotential for skin/eye damage, toxicity, and respiratory irritation[1][3][4].
PPE Nitrile gloves, safety goggles, lab coatPrevents skin/eye contact and chemical exposure.
Container Type HDPE or Glass with screw capEnsures chemical compatibility and prevents leaks[10].
Labeling "Hazardous Waste" + Full Chemical Name + HazardsComplies with EPA/OSHA regulations and ensures safe handling[10][11].
Storage Capped, in secondary containment, in a designated SAAPrevents spills, vapor release, and ensures organized, safe storage[7][10].
Disposal Route Institutional EHS pickup for licensed disposalEnsures regulatory compliance and environmental protection[5][6].
Prohibited Actions Drain disposal, trash disposal, evaporationThese methods are illegal and environmentally harmful[5][7][8].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine and associated waste.

G cluster_prep Preparation & Collection cluster_storage Storage & Management cluster_disposal Final Disposal A Waste Generated (Pure chemical, solution, or contaminated material) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container (HDPE or Glass) B->C D Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date C->D E Place Waste in Labeled Container D->E F Store in Secondary Containment in designated SAA E->F G Keep Container Closed (Except when adding waste) F->G H Container Full (<80%)? G->H H->G No I Complete EHS Waste Pickup Form H->I Yes J Schedule Pickup with EHS I->J K EHS Collects for Licensed Disposal J->K

Caption: Workflow for the safe disposal of chemical waste.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety . University of Tennessee, Knoxville. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Campus Safety Division. [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro. [Link]

  • Chemical Waste . USC Environmental Health & Safety. [Link]

  • Proper Handling of Hazardous Waste Guide . US EPA. [Link]

  • Learn the Basics of Hazardous Waste . US EPA. [Link]

  • GHS SDS for 2-(4-phenyl-piperazin-1-yl)-ethanol . XiXisys. [Link]

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Handling

Personal protective equipment for handling 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine

Handling complex substituted amines like 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine (CAS: 519138-03-5)[1] requires a rigorous, causally-driven approach to laboratory safety. As a pharmacologically active piperazine der...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling complex substituted amines like 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine (CAS: 519138-03-5)[1] requires a rigorous, causally-driven approach to laboratory safety. As a pharmacologically active piperazine derivative, this compound presents distinct occupational hazards, including severe dermal corrosivity, ocular damage, and the potential to induce reactive airways dysfunction syndrome (RADS)[2].

To build a self-validating safety culture in your laboratory, researchers must understand why specific Personal Protective Equipment (PPE) is selected and how to deploy it systematically. This guide provides an authoritative, step-by-step operational and disposal framework for handling this specific class of chemical agents.

Hazard Profile & The Causality of Protection

Piperazine derivatives are characterized by their basic amine groups, which can deprotonate biological membranes, leading to lipid saponification and rapid tissue necrosis[3]. Furthermore, the lipophilic 2,4-dimethyl-phenyl moiety enhances the molecule's ability to permeate the stratum corneum, significantly increasing the risk of systemic absorption through the skin[4].

When aerosolized, piperazine dusts or vapors bind to respiratory proteins, acting as haptens that trigger IgE-mediated asthma-like symptoms[2]. Therefore, our PPE strategy is not merely about creating a barrier; it is about neutralizing specific physicochemical exposure routes.

Table 1: Hazard Profile and PPE Causality Matrix

Hazard ClassExposure RouteMechanism of Action / CausalityRequired Protective Barrier
Corrosivity / Irritation Dermal / OcularBasic amines cause lipid saponification and severe chemical burns[2].Nitrile or Butyl rubber gloves (min 0.4mm thickness); Impact-resistant safety goggles[4].
Respiratory Sensitization InhalationAerosolized particulates trigger severe asthma-like symptoms (RADS)[2].Local Exhaust Ventilation (LEV); N95/P100 or supplied air respirator if LEV is unavailable[5].
Systemic Toxicity TransdermalLipophilic moieties enhance transdermal absorption into the bloodstream[4].Tyvek suit or fluid-resistant lab coat; strict prohibition of exposed skin.

Operational Workflow & PPE Deployment

A safety protocol is only effective if it is self-validating. The following workflow ensures that every protective measure is verified before the chemical is manipulated.

OperationalWorkflow A 1. Environmental Validation (Check LEV Flow) B 2. PPE Integrity Check (Inspect Barriers) A->B Flow > 80 fpm C 3. Don Layered PPE (Suit, Respirator, Gloves) B->C No Defects D 4. Chemical Manipulation (Inside Fume Hood) C->D Fully Protected E 5. Aseptic Doffing (Remove Outer Gloves First) D->E Task Complete F 6. Personnel Decontamination (Wash & Inspect) E->F Contaminants Contained

Standardized PPE donning and operational workflow for handling sensitizing piperazines.

Protocol 1: Safe Handling and Transfer Methodology
  • Environmental Validation: Before opening the reagent, verify that the fume hood face velocity is operating between 80–120 feet per minute (fpm). Causality: Proper directional airflow is the primary defense against aerosolized piperazine breaching the operator's breathing zone[4].

  • PPE Assembly and Integrity Check: Inspect heavy-duty nitrile gloves for micro-tears by trapping air inside the cuff and applying pressure. Causality: Piperazine derivatives can rapidly permeate compromised barriers; a physical pressure test validates the integrity of the polymer matrix[2].

  • Layered Donning: Don a fluid-resistant lab coat or Tyvek suit, ensuring cuffs are tucked inside the primary gloves. Don impact-resistant goggles. If handling outside a validated LEV environment, a half-face respirator with P100/Organic Vapor cartridges is mandatory[5].

  • Chemical Manipulation: Open the container of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine only within the deepest functional area of the hood (at least 6 inches behind the sash). Use grounded spatulas if transferring dry powder to prevent static ignition of organic dusts.

  • Aseptic Doffing: Remove the outer contaminated gloves inside the fume hood to ensure any residual chemical dust remains contained within the LEV system.

  • Decontamination: Immediately wash hands and forearms with copious amounts of soap and water. Causality: Immediate aqueous dilution neutralizes residual basic amines before transdermal absorption can occur[2].

Spill Response and Disposal Logistics

In the event of a spill, standard sweeping is strictly prohibited. Mechanical agitation of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine generates airborne dust, which is the primary vector for respiratory sensitization[2].

Protocol 2: Emergency Spill Cleanup
  • Evacuation and Assessment: Immediately isolate the spill area and alert personnel. Causality: Removing unprotected personnel prevents acute inhalation exposure and subsequent asthma-like reactions[2].

  • Don Emergency PPE: Responders must upgrade to maximum PPE, including a HEPA-filtered respirator and heavy-duty butyl or nitrile gloves[5].

  • Containment (Dry Clean-up): Do not use a broom. Use a HEPA-filtered vacuum designed for hazardous materials, or carefully cover the solid spill with damp, inert absorbent pads to suppress dust generation[2].

  • Surface Neutralization: Wash the non-recoverable remainder with a mildly acidic solution (to neutralize the basic piperazine) or copious amounts of water, then wipe down the surface thoroughly[5].

  • Waste Segregation: Place all contaminated absorbent materials, broken glass, and primary PPE into a sealed, rigid, and appropriately labeled hazardous waste drum.

Disposal Plan

1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine and its contaminated byproducts must be disposed of via high-temperature incineration through an authorized hazardous waste collection service[2]. Never flush piperazine derivatives down standard laboratory drains, as they can cause long-term adverse effects in the aquatic environment and damage municipal water treatment biomes[3].

References

  • 1-[1-(2,4-DIMETHYL-PHENYL)-ETHYL]-PIPERAZINE Cas Number 519138-03-5 NextSDS[Link]

  • Piperazine - HAZARD SUMMARY New Jersey Department of Health[Link]

  • Piperazine salts: Human health tier II assessment Australian Industrial Chemicals Introduction Scheme (AICIS)[Link]

  • Piperazine Safety Data Sheet European Directorate for the Quality of Medicines & HealthCare (EDQM)[Link]

Sources

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